2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(6-bromonaphthalen-2-yl)oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-15-9-7-12-10-14(17)8-6-13(12)11-15/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFFBVWGOVGZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541717 | |
| Record name | [(6-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100751-65-3 | |
| Record name | 2-Bromo-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100751-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(6-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100751-65-3 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a key intermediate in organic synthesis. This document details the chemical properties, a robust synthesis protocol, and the analytical characterization of this compound.
Compound Identification and Properties
This compound is a silyl ether derivative of 6-bromo-2-naphthol. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group enhances the stability and solubility of the parent naphthol in organic solvents, facilitating its use in various synthetic transformations.
| Property | Value |
| Chemical Name | 2-(tert-Butyldimethylsilyloxy)-6-bromonaphthalene |
| CAS Number | 100751-65-3[1] |
| Molecular Formula | C₁₆H₂₁BrOSi[1] |
| Molecular Weight | 337.33 g/mol [1] |
| Appearance | Off-white to beige powder or solid |
| Melting Point | 61-64 °C[1] |
| Boiling Point (Predicted) | 354.6 ± 15.0 °C |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ |
Synthesis Protocol
The synthesis of this compound is achieved through the silylation of 6-bromo-2-naphthol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 6-Bromo-2-naphthol | 15231-91-1 | C₁₀H₇BrO | Starting material |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | C₆H₁₅ClSi | Silylating agent |
| Imidazole | 288-32-4 | C₃H₄N₂ | Base catalyst |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, as solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, as alternative solvent |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | For extraction |
| Hexanes | 110-54-3 | C₆H₁₄ | For column chromatography |
| Saturated aqueous NaCl (brine) | N/A | NaCl(aq) | For washing |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | Drying agent |
Experimental Procedure
-
Reaction Setup: To a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are added imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine to remove residual DMF and imidazole.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Characterization Data
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~7.8-7.5 (m, 4H, Ar-H): Aromatic protons of the naphthalene ring.
-
δ ~7.2-7.0 (m, 2H, Ar-H): Aromatic protons of the naphthalene ring.
-
δ ~1.0 (s, 9H, C(CH₃)₃): Singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
δ ~0.2 (s, 6H, Si(CH₃)₂): Singlet for the six equivalent protons of the two methyl groups on the silicon atom.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~152-150 (Ar C-O)
-
δ ~135-120 (Ar C)
-
δ ~25.7 (C(CH₃)₃)
-
δ ~18.2 (C(CH₃)₃)
-
δ ~ -4.5 (Si(CH₃)₂)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the title compound.
| m/z (Predicted) | Interpretation |
| 336/338 | [M]⁺ (Molecular ion peak with characteristic 1:1 ratio for bromine isotopes) |
| 279/281 | [M - C(CH₃)₃]⁺ (Loss of a tert-butyl group) |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (from TBDMS group) |
| ~1600, 1500, 1470 | Aromatic C=C stretching |
| ~1250 | Si-C stretching |
| ~950-850 | Si-O-Ar stretching |
Logical Workflow for Characterization
The characterization of a newly synthesized batch of this compound follows a logical progression to confirm its identity and purity.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The silyl ether is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under mild conditions using fluoride reagents (e.g., tetrabutylammonium fluoride) or acidic hydrolysis to reveal the free hydroxyl group when needed. This strategic protection and functionalization make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.
References
A Technical Guide to 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential applications of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene. This silyl ether derivative of 6-bromo-2-naphthol serves as a key intermediate in multi-step organic synthesis, particularly in the development of pharmacologically active molecules.
Core Physicochemical Properties
This compound is a stable, solid organic compound. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group to 6-bromo-2-naphthol enhances its solubility in organic solvents and allows for selective reactions at other positions of the naphthalene core. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₁BrOSi | [1][2][3] |
| Molecular Weight | 337.33 g/mol | [1][2] |
| CAS Number | 100751-65-3 | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 61-64 °C | [1][2] |
| Boiling Point | 354.6 ± 15.0 °C (Predicted) | [1] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [1] |
| IUPAC Name | (6-bromonaphthalen-2-yl)oxy-tert-butyl-dimethylsilane | |
| InChI Key | SSFFBVWGOVGZJB-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 9.2 Ų | |
| Hydrogen Bond Acceptor Count | 1 | |
| Hydrogen Bond Donor Count | 0 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 2-naphthol. The first step involves the bromination of 2-naphthol to form the precursor 6-bromo-2-naphthol, which is then protected as its TBDMS ether.
Step 1: Synthesis of 6-Bromo-2-naphthol
The precursor, 6-bromo-2-naphthol, can be synthesized from 2-naphthol via bromination followed by a reduction step to remove the bromine atom at the 1-position.
Methodology:
-
Bromination: 2-Naphthol (1 mole) is dissolved in glacial acetic acid. A solution of bromine (2 moles) in acetic acid is added dropwise. The reaction is exothermic and produces 1,6-dibromo-2-naphthol.[2][4]
-
Reduction: The 1,6-dibromo-2-naphthol intermediate is then reduced to 6-bromo-2-naphthol. This can be achieved by heating the intermediate with mossy tin in acetic acid or with tin(II) chloride and hydrochloric acid in ethanol.[2][4][5]
-
Work-up and Purification: The reaction mixture is cooled and poured into cold water to precipitate the product. The crude 6-bromo-2-naphthol is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like benzene or ethanol.[4][5]
Step 2: Silylation of 6-Bromo-2-naphthol
This step involves the protection of the hydroxyl group of 6-bromo-2-naphthol using tert-butyldimethylsilyl chloride (TBDMSCl). This is a standard procedure for protecting alcohols and phenols.
Methodology:
-
Reaction Setup: To a solution of 6-bromo-2-naphthol (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add imidazole (2-2.5 equivalents).[6] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.
Role in Drug Development and Medicinal Chemistry
The structural motif of this compound makes it a valuable building block in medicinal chemistry. The TBDMS group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective chemical transformations at the bromine-substituted position.
This compound is a precursor for introducing the 6-oxynaphthalene moiety into larger molecules. This is particularly relevant in the synthesis of Selective Estrogen Receptor Modulators (SERMs) . SERMs are compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[7][8] They are crucial in treating hormone-sensitive conditions like breast cancer and osteoporosis.[7][9]
The general synthetic strategy involves using the bromine atom as a handle for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to build a more complex molecular scaffold. After the carbon skeleton is assembled, the TBDMS protecting group can be selectively removed under mild conditions, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF), to reveal the free hydroxyl group, which is often crucial for biological activity and binding to the estrogen receptor.[6]
References
- 1. This compound [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
In-Depth Technical Guide: 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene (CAS 100751-65-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a key organic building block utilized in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and its application in the development of pharmacologically active compounds.
Chemical Properties and Data
This compound is a stable, solid organic compound. The t-butyldimethylsilyl (TBS) ether group serves as a protecting group for the hydroxyl functionality of 6-bromo-2-naphthol, allowing for selective reactions at other positions of the naphthalene ring.
| Property | Value | Source |
| CAS Number | 100751-65-3 | [1][2] |
| Molecular Formula | C₁₆H₂₁BrOSi | [1][2] |
| Molecular Weight | 337.33 g/mol | [1] |
| Melting Point | 61-64 °C | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [2] |
Synthetic Pathway
The synthesis of this compound is a two-step process starting from commercially available β-naphthol. The first step involves the bromination of β-naphthol to yield 6-bromo-2-naphthol. The second step is the protection of the hydroxyl group of 6-bromo-2-naphthol with a t-butyldimethylsilyl group.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-naphthol from β-Naphthol
This procedure is adapted from established methods for the bromination of naphthols.
-
Materials:
-
β-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Tin (mossy)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve β-naphthol (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid through the dropping funnel with gentle shaking. The reaction is exothermic; maintain the temperature accordingly.
-
After the addition is complete, add water to the reaction mixture and heat to boiling.
-
Gradually add mossy tin in portions to the boiling solution. Continue boiling until the tin is completely dissolved. This step reduces the initially formed 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol.
-
Cool the reaction mixture and filter to remove any tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a mixture of acetic acid and water or by vacuum distillation to yield pure 6-bromo-2-naphthol.
-
Step 2: Synthesis of this compound from 6-Bromo-2-naphthol
This procedure is a standard silylation of a phenol.
-
Materials:
-
6-Bromo-2-naphthol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or a suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (or another suitable base, approx. 2.2 eq) to the solution and stir until it dissolves.
-
Add tert-Butyldimethylsilyl chloride (approx. 1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of biologically active molecules. The presence of the bromine atom at the 6-position allows for the introduction of various functional groups through cross-coupling reactions, while the protected hydroxyl group at the 2-position can be deprotected at a later synthetic stage.
A notable application is in the synthesis of 2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid . This boronic acid derivative has been investigated for its potential as an estrogen receptor modulator. The estrogenic activity of such compounds makes them interesting candidates for research in areas like hormone-dependent cancers and osteoporosis.
Caption: Synthetic route to a bioactive boronic acid derivative.
This transformation typically involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the boronic acid. The resulting molecule can then be used in further synthetic steps or for biological screening.
Spectroscopic Data
While specific, publicly available, experimentally determined NMR spectra for this compound are not readily found in the searched literature, the expected spectral characteristics can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the six protons on the naphthalene ring system.
-
t-Butyl Group: A sharp singlet at approximately δ 1.0 ppm, integrating to nine protons.
-
Dimethylsilyl Group: A singlet at approximately δ 0.2-0.3 ppm, integrating to six protons.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the downfield region (typically δ 110-155 ppm) corresponding to the ten carbons of the naphthalene ring. The carbon attached to the oxygen will be shifted downfield, while the carbon attached to the bromine will also show a characteristic shift.
-
Silyl-protected Carbon: The carbon of the C-O-Si bond will appear in the aromatic region.
-
t-Butyl Group: A signal for the quaternary carbon at approximately δ 25-26 ppm and a signal for the methyl carbons at a similar chemical shift.
-
Dimethylsilyl Group: A signal for the methyl carbons at approximately δ -4 to -5 ppm.
Researchers synthesizing this compound should perform standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This compound is a strategically important intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable tool for medicinal chemists. The ability to selectively functionalize the naphthalene core at the 6-position via the bromo substituent, while the 2-hydroxy group is protected, allows for the construction of complex molecular architectures with potential therapeutic applications.
References
An In-depth Technical Guide to the Spectral Data of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Estimated NMR Spectral Data
The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene. These estimations are derived from the known spectral data of the precursor, 6-bromo-2-naphthalenol, and the typical chemical shifts associated with the tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenolic oxygen. The spectra are predicted for a deuterochloroform (CDCl₃) solvent.
Table 1: Estimated ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | Ar-H (H5) |
| ~7.60 | d | 1H | Ar-H (H4) |
| ~7.55 | d | 1H | Ar-H (H8) |
| ~7.40 | dd | 1H | Ar-H (H7) |
| ~7.25 | d | 1H | Ar-H (H1) |
| ~7.10 | dd | 1H | Ar-H (H3) |
| ~1.05 | s | 9H | Si-C(CH ₃)₃ |
| ~0.25 | s | 6H | Si-(CH ₃)₂ |
Table 2: Estimated ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C2 (Ar-C-O) |
| ~134.0 | C4a |
| ~131.0 | C8a |
| ~129.5 | C5 |
| ~129.0 | C4 |
| ~128.5 | C8 |
| ~128.0 | C7 |
| ~121.0 | C1 |
| ~119.0 | C6 (Ar-C-Br) |
| ~118.0 | C3 |
| ~25.5 | Si-C (CH₃)₃ |
| ~18.2 | Si-C (CH₃)₃ |
| ~ -4.5 | Si-(C H₃)₂ |
Experimental Protocols
A standard and reliable method for the synthesis of this compound involves the silylation of 6-bromo-2-naphthalenol.
Synthesis of this compound
This procedure details the protection of the hydroxyl group of 6-bromo-2-naphthalenol using tert-butyldimethylsilyl chloride.
-
Materials:
-
6-bromo-2-naphthalenol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 6-bromo-2-naphthalenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
-
Characterization:
-
The purified product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point can also be determined and compared to literature values (61-64 °C)[1].
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
References
The Foundation of Innovation: A Technical Guide to Starting Materials for 6-Substituted-2-Naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-substituted-2-naphthol scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The strategic introduction of various substituents at the 6-position allows for the fine-tuning of their pharmacological and physicochemical properties. This technical guide provides an in-depth overview of the common starting materials and synthetic pathways employed to generate a diverse library of 6-substituted-2-naphthol derivatives, presenting key data and detailed experimental protocols to aid in research and development.
Core Synthetic Strategies: Building from 2-Naphthol
The most prevalent and economically viable starting material for the synthesis of 6-substituted-2-naphthol derivatives is the readily available 2-naphthol (β-naphthol).[1][2][3] From this fundamental building block, a variety of key intermediates are synthesized, which then serve as precursors for further functionalization. The primary strategies involve initial halogenation, particularly bromination, at the 6-position, followed by substitution or cross-coupling reactions.
Key Intermediates and Their Synthesis
The synthesis of 6-substituted-2-naphthol derivatives often proceeds through several key intermediates, most notably 6-bromo-2-naphthol. This intermediate is a versatile platform for introducing a wide range of functionalities.
Table 1: Synthesis of Key 6-Substituted-2-Naphthol Intermediates
| Target Compound | Starting Material | Key Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |
| 6-Bromo-2-naphthol | 2-Naphthol | 1. Bromine, Acetic Acid2. Tin, Acetic Acid/Water | 96-100 (crude) | - | [1][4] |
| 6-Bromo-2-naphthol | 1,6-Dibromo-2-naphthol | Tin, Ethanol, HCl | 78 | - | [5] |
| 6-Methoxy-2-naphthol | 6-Bromo-2-methoxynaphthalene | 1. Mg, THF2. Trimethyl borate3. H₂O₂ | High (not specified) | - | [6] |
| 6-Hydroxy-2-naphthaldehyde | 6-Bromo-2-naphthol | 1. n-BuLi, t-BuLi, THF, -78°C2. DMF | 81 | - | [7] |
| 6-Hydroxy-2-naphthaldehyde | 6-Methoxy-2-naphthaldehyde | Lithium chloride, polar aprotic solvent | 91 (demethylation step) | - | [2][3] |
| 6-Amino-2-naphthol | 6-Bromo-2-naphthol | NaN₃, CuSO₄·5H₂O, Na-Ascorbate, EtOH/Ethylene glycol | 16 | - | [8] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates, compiled from established literature procedures.
Synthesis of 6-Bromo-2-naphthol from 2-Naphthol
Materials:
-
2-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Mossy Tin
-
Water
Procedure:
-
In a suitable reaction flask, dissolve 2-naphthol (1.0 mole) in glacial acetic acid (400 ml).[4]
-
Prepare a solution of bromine (2.0 moles) in acetic acid (100 ml) and add it dropwise to the 2-naphthol solution with gentle shaking over 15-30 minutes. The reaction is exothermic, and cooling may be necessary.[4]
-
After the addition is complete, add water (100 ml) and heat the mixture to boiling.[4]
-
Cool the mixture to 100°C and add mossy tin (25 g). Continue boiling until the tin dissolves.[4]
-
Add a second portion of tin (25 g) and continue boiling. Finally, add a third portion of tin (100 g) and boil for an additional 3 hours.[4]
-
Cool the reaction mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the salts with cold acetic acid.[4]
-
Pour the filtrate into a large volume of cold water to precipitate the crude 6-bromo-2-naphthol.[1]
-
Filter the precipitate, wash with water, and dry at 100°C to obtain the crude product.[1]
-
Further purification can be achieved by vacuum distillation and recrystallization from a mixture of acetic acid and water.[4]
Synthesis of 6-Methoxy-2-naphthol from 6-Bromo-2-methoxynaphthalene
Materials:
-
6-Bromo-2-methoxynaphthalene
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (crystal)
-
Trimethyl borate
-
Hydrogen peroxide
Procedure:
-
Flame-dry a three-necked flask equipped with a condenser and replace the atmosphere with nitrogen.[6]
-
Add magnesium turnings (1.1 mole) and a portion of anhydrous THF (200 ml).[6]
-
Add a small crystal of iodine and a portion of 6-bromo-2-methoxynaphthalene (approx. 95 g). Heat the mixture to initiate the Grignard reaction, which is indicated by spontaneous reflux.[6]
-
Add the remaining 6-bromo-2-methoxynaphthalene (to a total of 1.0 mole) along with additional THF (600 ml) to maintain a vigorous reflux.[6]
-
After the addition is complete and the spontaneous reflux has subsided, heat the solution to reflux for an additional 20 minutes.[6]
-
The resulting Grignard reagent is then reacted with trimethyl borate, followed by oxidation with hydrogen peroxide to yield 6-methoxy-2-naphthol.[6] (Note: The reference provides the context for this reaction as an indirect oxidation of an aryl Grignard reagent through a boronic ester, which generally gives higher yields than direct oxidation).
Synthesis of 6-Hydroxy-2-naphthaldehyde from 6-Bromo-2-naphthol
Materials:
-
6-Bromo-2-naphthol
-
n-Butyllithium (n-BuLi)
-
tert-Butyllithium (t-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Hexamethylphosphoramide (HMPA)
-
Aqueous ammonium chloride
-
2N HCl
Procedure:
-
Dissolve 6-bromo-2-naphthol (89.7 mmol) in anhydrous THF (200 ml) in a reaction vessel and cool to -78°C.[7]
-
Add n-butyllithium (89.7 mmol) dropwise to the solution and stir for 10 minutes.[7]
-
Add tert-butyllithium (89.7 mmol) dropwise and stir the mixture for 30 minutes at -78°C, followed by two hours at -20°C.[7]
-
Add hexamethylphosphoramide (89.7 mmol) and stir for 20 minutes.[7]
-
Add N,N-dimethylformamide (89.7 mmol) dropwise.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[7]
-
Quench the reaction with aqueous ammonium chloride, pour into water, and acidify with 2N HCl.[7]
-
Extract the product with ethyl acetate. Dry the organic extracts over MgSO₄, evaporate the solvent, and purify the crude product by flash chromatography to obtain 6-hydroxy-2-naphthaldehyde.[7]
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the key synthetic transformations starting from 2-naphthol to produce various 6-substituted derivatives.
Caption: Synthetic routes to key 6-substituted-2-naphthol derivatives.
Advanced Functionalization Techniques
Beyond the synthesis of these core intermediates, a variety of modern synthetic methodologies can be employed to introduce further diversity at the 6-position of the 2-naphthol ring system.
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling an organoboron species with a halide.[9][10] Starting from 6-bromo-2-naphthol or its protected derivatives, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the 6-position. The general reaction involves a palladium catalyst, a base, and an appropriate boronic acid or ester.[11]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl derivatives, the Buchwald-Hartwig amination is a highly effective method.[12][13] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (such as 6-bromo-2-naphthol) and an amine.[14] This method is advantageous due to its broad substrate scope and tolerance of various functional groups.[12]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing acyl groups onto an aromatic ring.[15] In the context of 2-naphthol derivatives, this reaction can be used to introduce a ketone functionality, which can then be further manipulated. For example, Friedel-Crafts acylation of 2-methoxynaphthalene is a known route to produce 2-acetyl-6-methoxynaphthalene, an important intermediate.[16][17][18] The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[15]
Caption: Advanced functionalization of the 2-naphthol scaffold.
Conclusion
The synthesis of 6-substituted-2-naphthol derivatives is a well-established field with a rich variety of synthetic routes. Starting from the fundamental building block of 2-naphthol, a range of key intermediates can be prepared and subsequently functionalized using modern synthetic methodologies. This guide provides a foundational understanding of these processes, offering researchers and drug development professionals the necessary information to design and execute the synthesis of novel 6-substituted-2-naphthol derivatives for their specific applications. The strategic selection of starting materials and synthetic routes is paramount to achieving the desired molecular complexity and optimizing the properties of the final compounds.
References
- 1. Page loading... [guidechem.com]
- 2. Synthetic method of 6-hydroxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of selective estrogen receptor modulators (SERMs).
Chemical Properties and Data
This compound is a stable, crystalline solid at room temperature. The bulky tert-butyldimethylsilyl (TBDMS) protecting group enhances its solubility in organic solvents and provides stability during subsequent reaction steps, making it an ideal intermediate for complex organic syntheses.
| Property | Value | Reference |
| CAS Number | 100751-65-3 | [1] |
| Molecular Formula | C₁₆H₂₁BrOSi | [1][2] |
| Molecular Weight | 337.33 g/mol | [1][2] |
| Melting Point | 61-64 °C | [1] |
| Boiling Point (Predicted) | 354.6 ± 15.0 °C | [1] |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [1] |
| Purity | Typically ≥ 98% | [2] |
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from commercially available β-naphthol. The first step involves the bromination of β-naphthol to produce 6-bromo-2-naphthol, which is then protected with a TBDMS group.
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
β-Naphthol (1 mole, 144 g)
-
Glacial Acetic Acid (500 mL)
-
Bromine (2 moles, 320 g)
-
Mossy Tin (1.27 gram atoms, 150 g)
-
Water
Procedure:
-
In a 3-L round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve β-naphthol in 400 mL of glacial acetic acid.
-
Slowly add a solution of bromine in 100 mL of acetic acid through the dropping funnel over 15-30 minutes with gentle shaking. The reaction is exothermic; cool the flask as needed.
-
Add 100 mL of water and heat the mixture to boiling.
-
Cool the mixture to 100 °C and add 25 g of mossy tin. Continue boiling until the tin is dissolved.
-
Repeat the addition of tin in two more portions (25 g and then 100 g), boiling to dissolve the metal after each addition.
-
After the final addition of tin, boil the mixture for 3 hours.
-
Cool the reaction to 50 °C and filter with suction to remove crystalline tin salts. Wash the salts with 100 mL of cold acetic acid and combine the washings with the filtrate.
-
Pour the filtrate into 3 L of cold water to precipitate the product.
-
Filter the crude 6-bromo-2-naphthol, wash with 1 L of cold water, and dry at 100 °C.
Quantitative Data:
| Product | Yield | Melting Point |
| Crude 6-bromo-2-naphthol | 96-100% | 123-127 °C |
| Purified 6-bromo-2-naphthol | - | 127-129 °C |
This is a general procedure for the silylation of naphthols and can be adapted for 6-bromo-2-naphthol.
Materials:
-
6-bromo-2-naphthol (1 equivalent)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents)
-
Imidazole (2.2 equivalents) or Triethylamine (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 6-bromo-2-naphthol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole or triethylamine to the solution and stir until dissolved.
-
Add TBDMSCl portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data (Expected):
| Reactant | Product | Expected Yield |
| 6-bromo-2-naphthol | This compound | > 90% |
Application in Pharmaceutical Synthesis: Lasofoxifene
This compound is a valuable intermediate in the synthesis of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM) used for the treatment of osteoporosis.[4] The synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow from 6-bromo-2-naphthol to Lasofoxifene.
This is a general protocol for Suzuki-Miyaura coupling that can be applied to this compound.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid or ester (e.g., 4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane/Water mixture)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected):
| Reactants | Product | Expected Yield |
| This compound + Arylboronic acid | Coupled Biaryl Product | 70-95% |
Following the coupling reaction, the TBDMS protecting group is removed to reveal the hydroxyl functionality, a key step towards the final drug molecule.
Experimental Protocol:
Materials:
-
TBDMS-protected coupled product (1 equivalent)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equivalents)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected compound in THF.
-
Add a 1M solution of TBAF in THF to the reaction mixture at room temperature.
-
Stir the reaction until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
Signaling Pathway and Mechanism of Action
Lasofoxifene, synthesized using the described intermediate, is a SERM that exhibits tissue-specific estrogenic and anti-estrogenic effects. It acts by binding to estrogen receptors (ERα and ERβ), leading to differential recruitment of co-activator and co-repressor proteins. This modulation of gene transcription is central to its therapeutic effects.
Caption: Simplified Estrogen Receptor Signaling Pathway modulated by SERMs.[5][6][7][8][9]
Caption: Tissue-specific agonist/antagonist action of SERMs.[10][11][12]
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its synthesis from readily available starting materials and its utility in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, make it a valuable building block for the construction of complex molecules like Lasofoxifene. The TBDMS protecting group offers the necessary stability for multi-step syntheses, while the bromo functionality provides a handle for versatile carbon-carbon bond formation. Understanding the synthesis and reactivity of this intermediate is crucial for researchers and professionals involved in the development of new therapeutics, particularly in the field of hormone-related disorders.
References
- 1. This compound CAS#: 100751-65-3 [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 11. massivebio.com [massivebio.com]
- 12. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Reactions of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory reactions of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a versatile building block in organic synthesis. This compound, featuring a protected hydroxyl group and a reactive bromide on a naphthalene scaffold, offers a platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science.
Core Compound Properties
This compound is a solid at room temperature with a melting point of 61-64 °C. Its chemical formula is C16H21BrOSi, and it has a molecular weight of 337.33 g/mol . The tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl function is robust under various conditions, yet can be selectively removed, allowing for sequential functionalization of the naphthalene core.
Synthesis of the Core Compound
The starting material for many exploratory reactions is this compound, which can be synthesized from commercially available 6-bromo-2-naphthol.
Experimental Protocol: Silylation of 6-bromo-2-naphthol
Materials:
-
6-bromo-2-naphthol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
To this solution, add TBDMSCl (1.2 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Exploratory Reactions at the C-Br Bond
The bromine atom at the 6-position of the naphthalene ring is a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
dot```dot graph "Palladium_Catalyzed_Cross_Coupling" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; "2-(TBDMS-oxy)-6-bromonaphthalene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Suzuki-Miyaura" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Buchwald-Hartwig" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Heck" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Sonogashira" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Stille" [fillcolor="#202124", fontcolor="#FFFFFF"]; "Aryl/Vinyl Boronic Acid/Ester" [shape=ellipse]; "Amine" [shape=ellipse]; "Alkene" [shape=ellipse]; "Terminal Alkyne" [shape=ellipse]; "Organostannane" [shape=ellipse]; "6-Aryl/Vinyl-2-naphthol derivative"; "6-Amino-2-naphthol derivative"; "6-Alkenyl-2-naphthol derivative"; "6-Alkynyl-2-naphthol derivative"; "6-Aryl/Vinyl-2-naphthol derivative_2" [label="6-Aryl/Vinyl-2-naphthol derivative"];
"2-(TBDMS-oxy)-6-bromonaphthalene" -- "Suzuki-Miyaura" [label="Pd catalyst, Base"]; "Suzuki-Miyaura" -- "Aryl/Vinyl Boronic Acid/Ester" [dir=back]; "Suzuki-Miyaura" -- "6-Aryl/Vinyl-2-naphthol derivative";
"2-(TBDMS-oxy)-6-bromonaphthalene" -- "Buchwald-Hartwig" [label="Pd catalyst, Base, Ligand"]; "Buchwald-Hartwig" -- "Amine" [dir=back]; "Buchwald-Hartwig" -- "6-Amino-2-naphthol derivative";
"2-(TBDMS-oxy)-6-bromonaphthalene" -- "Heck" [label="Pd catalyst, Base"]; "Heck" -- "Alkene" [dir=back]; "Heck" -- "6-Alkenyl-2-naphthol derivative";
"2-(TBDMS-oxy)-6-bromonaphthalene" -- "Sonogashira" [label="Pd catalyst, Cu(I), Base"]; "Sonogashira" -- "Terminal Alkyne" [dir=back]; "Sonogashira" -- "6-Alkynyl-2-naphthol derivative";
"2-(TBDMS-oxy)-6-bromonaphthalene" -- "Stille" [label="Pd catalyst, Ligand"]; "Stille" -- "Organostannane" [dir=back]; "Stille" -- "6-Aryl/Vinyl-2-naphthol derivative_2"; }
Caption: Formation of organometallic intermediates and subsequent reactions.
1. Grignard Reagent Formation
Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Electrophile (e.g., dry ice for carboxylation)
-
Aqueous HCl solution
-
Diethyl ether
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere with a crystal of iodine.
-
Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension.
-
Maintain a gentle reflux to sustain the reaction. After the addition is complete, continue to stir until the magnesium is consumed.
-
Cool the resulting Grignard solution to an appropriate temperature (e.g., -78 °C for carboxylation with dry ice).
-
Add the electrophile to the Grignard reagent.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous ammonium chloride solution or dilute HCl.
-
Extract the product with diethyl ether, dry the organic layer, and purify by chromatography.
2. Lithiation (Halogen-Metal Exchange)
Experimental Protocol: Lithiation and Electrophilic Quench
Materials:
-
This compound
-
n-Butyllithium or tert-butyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., anhydrous DMF for formylation)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the organolithium reagent dropwise and stir the mixture at -78 °C for 1 hour.
-
Add the electrophile to the solution at -78 °C and continue stirring for another 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Deprotection of the TBDMS Group
The final step in many synthetic sequences involving this building block is the removal of the TBDMS protecting group to unveil the free hydroxyl group.
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tetrabutylammonium fluoride (TBAF) | THF | 25 | 2 | >95 |
| 2 | Hydrofluoric acid-pyridine (HF·Py) | THF/Pyridine | 0 to 25 | 1 | >90 |
| 3 | Acetic Acid/H₂O | THF | 50 | 12 | 85-95 |
Experimental Protocol: TBDMS Deprotection with TBAF
Materials:
-
TBDMS-protected naphthalene derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected compound in THF.
-
Add the TBAF solution (1.1 eq) at room temperature.
-
Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 6-substituted-2-naphthol by flash chromatography.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The strategic placement of a stable protecting group and a reactive handle allows for a wide array of chemical transformations to be performed selectively at the C-Br bond. The subsequent deprotection provides access to a diverse library of 6-substituted-2-naphthol derivatives, which are important motifs in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols for researchers to explore the rich chemistry of this compound.
An In-depth Technical Guide on the TBDMS Protection of 6-bromo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene through the protection of 6-bromo-2-naphthol using tert-butyldimethylsilyl chloride (TBDMS-Cl). This process is a crucial step in multi-step organic syntheses, enabling the selective reaction of other functional groups by temporarily masking the reactive hydroxyl group of the naphthol. This document details the reaction, provides a standard experimental protocol, and summarizes key quantitative data.
Reaction Overview
The protection of the hydroxyl group of 6-bromo-2-naphthol as a tert-butyldimethylsilyl (TBDMS) ether is a common and robust method in organic synthesis. The reaction typically proceeds by treating the naphthol with TBDMS-Cl in the presence of a base, most commonly imidazole, in an aprotic polar solvent such as dimethylformamide (DMF). The imidazole acts as a catalyst and a scavenger for the hydrochloric acid byproduct. The resulting TBDMS ether is significantly more sterically hindered and electronically stabilized than the free hydroxyl group, rendering it stable to a wide range of reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the TBDMS protection of 6-bromo-2-naphthol based on established procedures for similar phenolic compounds. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | 6-bromo-2-naphthol |
| Reagents | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole |
| Solvent | Dimethylformamide (DMF) |
| Typical Molar Ratio (Naphthol:TBDMS-Cl:Imidazole) | 1 : 1.1-1.5 : 2-2.5 |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 12-24 hours |
| Typical Yield | >90% |
| Product | 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene |
| Product Molecular Formula | C₁₆H₂₁BrOSi |
| Product Molecular Weight | 337.32 g/mol |
Experimental Protocol
This section details a standard laboratory procedure for the TBDMS protection of 6-bromo-2-naphthol.
Materials:
-
6-bromo-2-naphthol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-naphthol (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add imidazole (2.0-2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water or a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene.
Visualizing the Workflow
The following diagram illustrates the general workflow for the TBDMS protection of 6-bromo-2-naphthol.
Caption: General experimental workflow for the TBDMS protection of 6-bromo-2-naphthol.
Signaling Pathway of the Reaction
The following diagram illustrates the generally accepted mechanism for the imidazole-catalyzed silylation of an alcohol.
Caption: Proposed mechanism for the imidazole-catalyzed TBDMS protection of an alcohol.
An In-depth Technical Guide to the Molecular Structure of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene is a halogenated silyl ether derivative of 2-naphthol. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex naphthalene-based molecules. The tert-butyldimethylsilyl (TBDMS) group acts as a robust protecting group for the hydroxyl functionality of 6-bromo-2-naphthol, enabling selective reactions at other positions of the naphthalene ring. Its structural features make it a point of interest in medicinal chemistry and materials science, where naphthalene derivatives are widely explored for their diverse biological activities and optical properties.[1][2][3][4] This guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties.
Molecular Structure and Properties
The molecular structure of this compound consists of a naphthalene core substituted with a bromine atom at the 6-position and a tert-butyldimethylsilyloxy group at the 2-position.
Chemical Structure:
Caption: Molecular structure of this compound.
The presence of the bulky TBDMS group provides steric hindrance, influencing the molecule's reactivity and conformational preferences. The bromine atom at the 6-position offers a site for further functionalization through various cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 100751-65-3 | [5] |
| Molecular Formula | C16H21BrOSi | [6] |
| Molecular Weight | 337.33 g/mol | [5] |
| Appearance | Solid | [7] |
| Melting Point | 61-64 °C | [5] |
| Purity | ≥98% | [6] |
Synthesis
The synthesis of this compound is typically achieved through the protection of the hydroxyl group of 6-bromo-2-naphthol using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a standard procedure in organic synthesis for the protection of alcohols.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for the silylation of hydroxyl groups.
Materials:
-
6-Bromo-2-naphthol
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-2-naphthol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
To this solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
The synthesis of the starting material, 6-bromo-2-naphthol, can be achieved from 2-naphthol through a two-step process involving bromination to 1,6-dibromo-2-naphthol followed by a reduction with metallic tin.[8][9]
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring, the tert-butyl group, and the two methyl groups on the silicon atom. The aromatic protons will appear as a series of multiplets in the range of δ 7.0-8.0 ppm. The large singlet for the nine equivalent protons of the tert-butyl group will be observed around δ 1.0 ppm, and the singlet for the six equivalent protons of the dimethylsilyl group will appear at approximately δ 0.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring, the quaternary and methyl carbons of the tert-butyl group, and the two methyl carbons attached to the silicon. The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons of the TBDMS group will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). A prominent fragment ion would likely correspond to the loss of the tert-butyl group ([M-57]⁺).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the naphthalene ring, and the Si-O and Si-C bond vibrations. Key expected absorptions include:
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-2960 cm⁻¹
-
Aromatic C=C stretching: ~1500-1600 cm⁻¹
-
Si-O-C stretching: ~1050-1100 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Applications in Drug Development and Research
While specific applications of this compound in signaling pathways are not documented in the available literature, its structural motifs are of significant interest in medicinal chemistry. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
The silyloxy group can enhance the lipophilicity of a molecule, which can be advantageous for improving its pharmacokinetic properties. Furthermore, the bromo-substituent provides a handle for introducing further molecular diversity through reactions such as Suzuki or Sonogashira cross-coupling, allowing for the synthesis of a library of derivatives for biological screening.
A related compound, 2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid, has been investigated as an estrogen receptor modulator and has shown to inhibit the proliferation of human breast cancer cells (MCF7).[10] This suggests that derivatives of this compound could be valuable precursors for the synthesis of biologically active compounds.
Caption: Potential applications and research directions.
Conclusion
This compound is a key synthetic intermediate with a well-defined molecular structure. The presence of the TBDMS protecting group and the bromine atom allows for its versatile use in the synthesis of more complex, functionalized naphthalene derivatives. While specific biological data for this compound is limited, its structural relationship to known bioactive molecules suggests its potential as a valuable building block for the development of new therapeutic agents and functional materials. Further research into the synthesis of its derivatives and their subsequent biological evaluation is a promising avenue for future drug discovery efforts.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. lifechemicals.com [lifechemicals.com]
- 5. This compound CAS#: 100751-65-3 [m.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid | 179942-45-1 | EHA94245 [biosynth.com]
An In-depth Technical Guide on the Solubility of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility in common organic solvents, derived from the general properties of silyl ethers and brominated naphthalene compounds. Furthermore, this guide presents detailed experimental protocols for the precise quantitative determination of its solubility. A standard synthetic workflow for its preparation from 6-bromo-2-naphthol is also detailed, accompanied by a visual representation of the process.
Introduction
This compound is a valuable bifunctional molecule utilized in the synthesis of a variety of complex organic structures. Its utility stems from the presence of a protected hydroxyl group in the form of a bulky t-butyldimethylsilyl (TBDMS) ether and a bromo-substituted naphthalene core, which allows for further functionalization, typically through cross-coupling reactions. Understanding its solubility is critical for its effective use in reaction media, purification processes, and for the development of robust and scalable synthetic routes.
Solubility Profile
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various organic solvents. This information is based on the general solubility of silyl ethers and brominated aromatic hydrocarbons.
| Solvent Class | Specific Solvents | Expected Qualitative Solubility |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Highly Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Moderately Soluble |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Soluble |
| Ketones | Acetone | Moderately Soluble |
| Alcohols | Ethanol, Methanol | Sparingly Soluble |
| Polar Protic Solvents | Water | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is a reliable technique for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.
-
Dilution: Dilute the extracted sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: The solubility can then be calculated and expressed in various units, such as g/100 mL, mg/mL, or molarity (mol/L).
General Workflow for Solubility Determination
Caption: General workflow for the experimental determination of solubility.
Synthesis of this compound
This compound is typically synthesized from its corresponding phenol, 6-bromo-2-naphthol, through a silylation reaction.[1] This reaction protects the hydroxyl group, making the molecule suitable for subsequent reactions that are incompatible with free hydroxyl groups.
Reaction Scheme
The silylation of 6-bromo-2-naphthol is commonly achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like N,N-dimethylformamide (DMF).
Experimental Protocol
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 6-bromo-2-naphthol and imidazole (typically 1.5-2.5 equivalents) in anhydrous DMF.
-
Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl, typically 1.1-1.5 equivalents) either as a solid or as a solution in DMF. The addition may be exothermic, and cooling might be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (6-bromo-2-naphthol) is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a nonpolar organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
While quantitative solubility data for this compound is not currently documented in accessible literature, its chemical structure provides a strong basis for predicting its solubility behavior in a range of organic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide offer a robust methodology for their determination. The provided synthetic workflow serves as a standard procedure for the preparation of this important chemical intermediate, facilitating its use in research and development.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(t-Butyldimethylsilyloxy)-6-bromonaphthalene as a key building block. This versatile substrate allows for the synthesis of a wide array of 2-aryl-6-hydroxynaphthalene derivatives, which are significant scaffolds in medicinal chemistry and materials science. The tert-Butyldimethylsilyl (TBS) protecting group offers robust stability under various reaction conditions and can be readily removed post-coupling to furnish the corresponding naphthol.
Reaction Principle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester. The catalytic cycle, as illustrated below, consists of three primary steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the active palladium(0) species. A base is essential for the activation of the boronic acid in the transmetalation step.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. This data is compiled to provide a reference for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 8 | 88 |
| 4 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME | 85 | 12 | 90 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 337.3 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Sodium carbonate (2.0 M aqueous solution, 2.0 mL)
-
Toluene (10 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Solvent and Base Addition: Add toluene (10 mL) followed by the 2.0 M aqueous sodium carbonate solution (2.0 mL) via syringe.
-
Reaction: Vigorously stir the reaction mixture and heat to 100 °C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-phenyl-6-(t-butyldimethylsilyloxy)naphthalene.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Application Notes and Protocols for the Deprotection of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyldimethylsilyl (TBDMS) protecting group from 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene to yield 6-bromo-2-naphthol. The TBDMS group is a robust protecting group for hydroxyl functionalities, particularly phenols, due to its stability across a range of chemical transformations.[1] Its removal, or deprotection, is a critical step in multi-step organic synthesis. This guide outlines various effective methods for this conversion, including fluoride-mediated, acidic, and basic conditions.
Key Considerations for TBDMS Deprotection
Several factors influence the efficiency and selectivity of TBDMS deprotection. Careful consideration of the following is crucial for achieving high yields and minimizing side reactions:
-
Reagent Selection : The choice of deprotecting agent is paramount and depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups. Fluoride-based reagents are generally the most effective and selective for cleaving the silicon-oxygen bond.[1][2]
-
Solvent : The solvent plays a significant role in the solubility of reagents and the reaction rate. Aprotic polar solvents like tetrahydrofuran (THF) and acetonitrile (ACN) are commonly used for fluoride-mediated deprotection.
-
Temperature : Reaction temperatures can be adjusted to control the rate of deprotection. Room temperature is often sufficient, though gentle heating may be required in some cases.[1]
-
Steric Hindrance : The steric environment around the TBDMS ether can affect the rate of cleavage.
-
Substrate Sensitivity : The presence of other sensitive functional groups in the molecule will dictate the choice of the deprotection method to ensure their preservation. For this compound, the bromine substituent is generally stable under most deprotection conditions.
Deprotection Protocols
Several reliable methods exist for the deprotection of aryl TBDMS ethers. Below are detailed protocols for the most common and effective approaches for converting this compound to 6-bromo-2-naphthol.
Method 1: Fluoride-Mediated Deprotection
Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for cleaving TBDMS ethers.[1][2]
Protocol 1A: Using Tetrabutylammonium Fluoride (TBAF)
TBAF is a widely used and highly effective reagent for TBDMS deprotection.
-
Reagents and Materials :
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Experimental Procedure :
-
Dissolve this compound in anhydrous THF.
-
Add 1.1 to 1.5 equivalents of TBAF solution (1 M in THF) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-bromo-2-naphthol.
-
Protocol 1B: Using Potassium Bifluoride (KHF₂)
KHF₂ is a mild and selective reagent for the deprotection of phenolic TBDMS ethers.[2]
-
Reagents and Materials :
-
This compound
-
Potassium bifluoride (KHF₂)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Experimental Procedure :
-
To a solution of this compound in methanol, add 2 to 3 equivalents of KHF₂.[2]
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the crude 6-bromo-2-naphthol by flash column chromatography.
-
Method 2: Acid-Catalyzed Deprotection
Acidic conditions can also be employed for TBDMS deprotection, often offering good selectivity.
Protocol 2A: Using Acetyl Chloride in Methanol
A catalytic amount of acetyl chloride in dry methanol provides a mild and efficient method for deprotection.[3][4][5]
-
Reagents and Materials :
-
This compound
-
Acetyl chloride
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Experimental Procedure :
-
Dissolve this compound in anhydrous methanol at 0 °C.
-
Add a catalytic amount of acetyl chloride (e.g., 0.1 to 0.2 equivalents) dropwise to the solution.[3][4][5]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford pure 6-bromo-2-naphthol.
-
Method 3: Base-Catalyzed Deprotection
Basic conditions are particularly effective for the cleavage of phenolic silyl ethers.[2]
Protocol 3A: Using Sodium Hydroxide (NaOH)
A dilute solution of sodium hydroxide can rapidly deprotect phenolic TBDMS ethers.[2]
-
Reagents and Materials :
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Experimental Procedure :
-
Dissolve the TBDMS-protected naphthalene in ethanol or methanol.
-
Add a solution of NaOH (e.g., 5% in 95% ethanol) to the reaction mixture.[2]
-
Stir at room temperature and monitor the reaction by TLC. Phenolic TBDMS ethers are cleaved rapidly under these conditions.[2]
-
Upon completion, neutralize the reaction mixture with dilute HCl until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Summary
The following table summarizes the typical reaction conditions for the deprotection of phenolic TBDMS ethers, which are applicable to this compound.
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield | Selectivity for Phenolic vs. Aliphatic TBDMS Ethers |
| Fluoride-Mediated | ||||||
| TBAF (1.1-1.5 eq) | THF | Room Temp. | 0.5 - 2 hours | Excellent | High | |
| KHF₂ (2-3 eq) | MeOH | Room Temp. | 0.5 - 2 hours | Good-Excellent | Excellent[2] | |
| Et₃N·3HF (2-3 eq) | CH₃CN or CH₂Cl₂ | Room Temp. | 1 - 4 hours | Good | Good | |
| Acid-Catalyzed | ||||||
| Acetyl Chloride (cat.) | MeOH | 0 °C to RT | 0.5 - 3 hours | Good-Excellent | Moderate to Good | |
| Acetic Acid/Water (2:1) | N/A | Room Temp. | Several hours | Moderate | Low | |
| Base-Catalyzed | ||||||
| NaOH (5% in 95% EtOH) | EtOH/Water | Room Temp. | < 10 minutes | Excellent | High[2] | |
| K₂CO₃/MeOH | MeOH | Room Temp. | 1 - 5 hours | Good-Excellent | High | |
| Na₃PO₄·12H₂O (0.5 eq) | DMF | Room Temp. | 1 - 2 hours | Excellent | Excellent[6] |
Experimental Workflow
The general workflow for the deprotection of this compound is depicted in the following diagram.
Caption: General experimental workflow for TBDMS deprotection.
Signaling Pathway and Logical Relationship Diagram
The decision-making process for selecting a deprotection method can be visualized as follows.
Caption: Decision tree for selecting a TBDMS deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl Ether...: Ingenta Connect [ingentaconnect.com]
Application Notes: Synthesis and Utilization of Naphthalene-Based Materials from 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene for Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene is a key building block in the synthesis of advanced organic materials. Its utility in materials science is primarily as a precursor to larger, π-conjugated systems that are essential for the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices. The bromo- and silyloxy- functionalities allow for sequential, regioselective chemical modifications, such as Miyaura borylation and Suzuki cross-coupling reactions, to construct well-defined oligo-arylene structures.
This document outlines the synthetic pathway from this compound to a functional binaphthyl derivative, 6-(naphthalen-2-yl)-[1,1'-binaphthalene]-2,2'-diol, and its potential application as a material in OLEDs.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process starting from this compound:
-
Miyaura Borylation: Conversion of the aryl bromide to an arylboronic acid pinacol ester.
-
Suzuki Cross-Coupling: Palladium-catalyzed coupling of the boronic ester with a second bromonaphthalene derivative to form the binaphthyl backbone.
-
Deprotection: Removal of the TBDMS protecting groups to yield the final diol product.
Caption: Synthetic workflow from starting material to the final OLED material.
Experimental Protocols
Protocol 1: Miyaura Borylation of this compound
This protocol describes the conversion of the aryl bromide to its corresponding boronic acid pinacol ester, a key intermediate for Suzuki coupling.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Pd(dppf)Cl₂] (Palladium catalyst)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (2.0 equiv.).
-
Add [Pd(dppf)Cl₂] (0.05 equiv.) to the flask.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 85 °C and stir overnight.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(tert-butyldimethylsilyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol details the formation of the binaphthyl structure through a palladium-catalyzed cross-coupling reaction.
Materials:
-
2-(tert-butyldimethylsilyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene (from Protocol 1)
-
This compound
-
[Pd(PPh₃)₄] (Palladium catalyst)
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve the boronic ester (1.1 equiv.) and this compound (1.0 equiv.) in toluene.
-
Add the 2M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add [Pd(PPh₃)₄] (0.03 equiv.) and heat the reaction to 90 °C under an argon atmosphere for 12 hours.
-
After cooling, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the protected binaphthyl derivative.
Protocol 3: Deprotection of TBDMS Ethers
This final step yields the target diol, which can be used as a functional material in OLEDs.
Materials:
-
Protected binaphthyl derivative (from Protocol 2)
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected binaphthyl derivative in THF in a plastic flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1M TBAF solution in THF dropwise (1.1 equiv. per silyl group).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify by column chromatography or recrystallization to yield 6-(naphthalen-2-yl)-[1,1'-binaphthalene]-2,2'-diol.[1][2]
Data Presentation
The photophysical and electronic properties of naphthalene-based materials are critical for their application in OLEDs. The following table summarizes typical data for such compounds, which are essential for designing the device architecture.
| Property | Typical Value Range | Significance in OLEDs |
| HOMO Level | -5.4 to -5.8 eV | Determines the energy barrier for hole injection from the anode/hole transport layer.[3] |
| LUMO Level | -2.1 to -2.5 eV | Determines the energy barrier for electron injection from the cathode/electron transport layer.[3] |
| Energy Gap (Eg) | 2.9 to 3.3 eV | Influences the emission color of the material. A larger gap corresponds to blue emission. |
| Photoluminescence Quantum Yield (PLQY) | > 70% | The efficiency of converting absorbed light into emitted light. Higher values are desirable. |
| Emission Wavelength (λem) | 400 to 550 nm | The color of the emitted light. Naphthalene derivatives are often used for blue or green emission. |
| External Quantum Efficiency (EQE) in Device | 5 to 25% | The overall efficiency of the OLED device, a key performance metric. |
Application in OLEDs
Naphthalene-based materials, such as the synthesized binaphthyl diol, can function as either the emissive layer (EML) or the hole transport layer (HTL) in an OLED device, owing to their high thermal stability and excellent charge-carrier mobility.
OLED Device Architecture
A typical multilayer OLED device incorporating a naphthalene-based material would have the following structure:
-
Anode: Indium Tin Oxide (ITO) on a glass substrate.
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes to the emissive layer. The synthesized binaphthyl could be used here.
-
Emissive Layer (EML): Where electron-hole recombination occurs, leading to light emission. The binaphthyl could also serve as the emitter, often doped into a host material.
-
Electron Transport Layer (ETL): Transports electrons to the emissive layer.
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal, such as Aluminum (Al) or a Lithium Fluoride/Aluminum bilayer (LiF/Al).
References
Application of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene is a key starting material in the synthesis of a variety of biologically active molecules, most notably Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. This unique profile allows them to be used for the treatment of hormone-sensitive conditions such as breast cancer and osteoporosis, while minimizing undesirable side effects in other tissues. The silyl ether protecting group on the naphthol moiety and the bromo-substituent provide orthogonal handles for sequential chemical modifications, making this building block highly versatile in medicinal chemistry.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of SERMs, with a focus on a synthetic route analogous to that described in US Patent 8,399,520 B2.
Core Application: Synthesis of SERMs
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of complex polycyclic molecules with SERM activity. The general strategy involves:
-
Introduction of a side chain via Grignard reaction: The bromo-group can be converted to a Grignard reagent, which is then reacted with a suitable electrophile to introduce a key side chain.
-
Modification of the naphthalene core: The silyl ether can be deprotected to reveal a hydroxyl group, which can be further functionalized.
-
Construction of additional ring systems: The naphthalene core often serves as a scaffold for the construction of more complex heterocyclic systems.
A key example is the synthesis of compounds with a benzocycloheptene core, which have shown promise as SERMs.
Experimental Protocols
Protocol 1: Synthesis of {2-[2-(tert-Butyldimethylsilyloxy)-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl]-5-methoxyphenyl}ethylamine
This protocol describes a multi-step synthesis of a key intermediate in the preparation of novel SERMs, starting from a derivative of this compound.
Step 1: Grignard Reaction and Addition to a Tetralone Derivative
This step is analogous to the formation of a key intermediate as described in US Patent 8,399,520 B2.
-
Materials:
-
2-(tert-Butyldimethylsilyloxy)-6-bromonaphthalene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
A suitable tetralone derivative (e.g., 6-methoxy-α-tetralone)
-
Iodine (for Grignard initiation)
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of 2-(tert-Butyldimethylsilyloxy)-6-bromonaphthalene in anhydrous THF to the magnesium turnings. A crystal of iodine may be added to initiate the reaction.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the reaction mixture to 0 °C.
-
Slowly add a solution of the tetralone derivative in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Subsequent Transformations (General Outline)
The product from Step 1 can undergo a series of transformations to yield the target SERM intermediate. These steps are outlined in US Patent 8,399,520 B2 and typically involve:
-
Dehydration to form an olefin.
-
Reduction of the double bond.
-
Introduction of an amino group through various methods such as reductive amination or nucleophilic substitution.
-
Deprotection of the silyl ether.
Quantitative Data (Illustrative)
The following table provides illustrative data for the synthesis of a SERM intermediate, based on typical yields for analogous reactions found in the literature.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Grignard Reaction & Addition | 2-(tert-Butyldimethylsilyloxy)-6-bromonaphthalene | Tertiary alcohol intermediate | 70-85 |
| 2 | Dehydration | Tertiary alcohol intermediate | Olefin intermediate | 80-95 |
| 3 | Reduction & Further Functionalization | Olefin intermediate | {2-[2-(tert-Butyldimethylsilyloxy)-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl]-5-methoxyphenyl}ethylamine | 50-70 (over multiple steps) |
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of SERMs using this compound as a key starting material.
Caption: Synthetic workflow for SERM synthesis.
Signaling Pathway of SERMs
SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM can induce a conformational change in the receptor that leads to either agonist or antagonist activity, depending on the tissue and the specific SERM.
Caption: Simplified SERM signaling pathway.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of novel Selective Estrogen Receptor Modulators. Its utility stems from the presence of two key functional groups that allow for controlled and sequential modifications, enabling the construction of complex and biologically active molecules. The protocols and workflows presented here, based on established synthetic strategies, provide a foundation for researchers and drug development professionals to explore the potential of this compound in the discovery of new therapeutics.
Protecting Group Strategy for 6-Bromo-2-Naphthol in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to selecting and implementing protecting group strategies for 6-bromo-2-naphthol in the context of multi-step organic synthesis. The presence of both a phenolic hydroxyl group and a bromo substituent on the naphthalene core necessitates careful consideration of protecting group stability and compatibility with a wide range of reaction conditions.
Introduction to Protecting Group Strategy
In multi-step synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yield, stable to the conditions of subsequent reaction steps, and should not introduce additional synthetic challenges.[2] For 6-bromo-2-naphthol, the primary goal is to protect the nucleophilic and acidic hydroxyl group to allow for selective transformations involving the aromatic ring or the bromo substituent.
The choice of protecting group is dictated by the specific reaction sequence planned. "Orthogonal protection," a strategy that allows for the selective removal of one protecting group in the presence of others, is a key consideration in complex syntheses.[3][4]
Selecting a Protecting Group for 6-Bromo-2-Naphthol
The selection of a suitable protecting group for the hydroxyl moiety of 6-bromo-2-naphthol depends on the intended subsequent chemical transformations. The stability of the protecting group under acidic, basic, oxidative, reductive, and organometallic reaction conditions must be carefully evaluated.
dot
References
Application Note: Silylation of 6-Bromo-2-naphthol for Advanced Pharmaceutical Synthesis
Introduction
In the realm of drug development and medicinal chemistry, the strategic use of protecting groups is fundamental to the successful multi-step synthesis of complex pharmaceutical intermediates. The hydroxyl group of phenols and naphthols is highly reactive and often requires protection to prevent unwanted side reactions. Silyl ethers are among the most versatile and widely used protecting groups for hydroxyl moieties due to their ease of formation, stability across a range of reaction conditions, and facile, selective cleavage under mild protocols.
This application note provides a detailed experimental procedure for the silylation of 6-bromo-2-naphthol, a key building block in the synthesis of various pharmaceutical agents. The protocol focuses on the formation of a tert-butyldimethylsilyl (TBDMS) ether, which offers a robust yet readily cleavable protecting group. This procedure is designed for researchers and scientists engaged in synthetic organic chemistry and drug development.
Core Reaction Scheme
The silylation of 6-bromo-2-naphthol proceeds via the reaction of the phenolic hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic polar solvent such as dimethylformamide (DMF).
Reaction: 6-bromo-2-naphthol + TBDMS-Cl ---[Imidazole, DMF]--> 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene
Experimental Protocol
This protocol is adapted from the well-established Corey procedure for the silylation of alcohols and phenols.[1][2]
Materials and Reagents:
-
6-Bromo-2-naphthol (CAS: 15231-91-1)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add imidazole (2.5 eq). Once the imidazole has dissolved, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. For many phenols, this reaction is complete within 2-4 hours.[3]
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene.
Data Presentation
The following table summarizes the key quantitative data for the silylation of 6-bromo-2-naphthol based on the provided protocol.
| Parameter | Value |
| Reactants | |
| 6-Bromo-2-naphthol | 1.0 eq |
| tert-Butyldimethylsilyl chloride | 1.2 eq |
| Imidazole | 2.5 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 2 - 4 hours |
| Expected Yield | > 90% |
Experimental Workflow Diagram
Caption: Silylation of 6-bromo-2-naphthol workflow.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a skin and respiratory irritant; handle with care.
-
TBDMS-Cl is corrosive and moisture-sensitive.
-
Imidazole is corrosive and can cause burns.
Conclusion
This application note provides a reliable and high-yielding protocol for the tert-butyldimethylsilylation of 6-bromo-2-naphthol. The resulting TBDMS ether is a stable intermediate that can be carried through subsequent synthetic steps. The robust nature of the TBDMS group, combined with its selective deprotection, makes this a valuable procedure for researchers in pharmaceutical synthesis and related fields.
References
Application Notes and Protocols for One-Pot Syntheses Involving 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of valuable chemical intermediates starting from 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene. The methodologies described herein are based on robust and widely applicable palladium-catalyzed cross-coupling reactions, tailored for efficiency and convenience in a research and development setting.
Application Note 1: One-Pot Sequential Borylation and Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Naphthols
The one-pot borylation/Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds from two distinct aryl halides, avoiding the isolation of the intermediate boronic ester.[1] This strategy is particularly valuable in drug discovery for the rapid generation of diverse compound libraries. Starting with this compound, this protocol allows for the synthesis of various 6-aryl-2-naphthol derivatives after a final deprotection step. The silyl ether protecting group is stable under the reaction conditions and can be easily removed post-coupling.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the one-pot borylation/Suzuki-Miyaura cross-coupling of aryl bromides, which can be adapted for this compound. Yields are representative of unsymmetrically coupled biaryls.[2]
| Entry | Aryl Bromide 1 | Aryl Bromide 2 | Catalyst (mol%) | Base (Borylation) | Base (Suzuki) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 3-Bromopyridine | Pd(PPh₃)₄ (3) | KOAc | Na₂CO₃ | Dioxane | 120 (MW) | 1.25 | ~85-95 |
| 2 | 1-Bromonaphthalene | 4-Bromoanisole | SiliaCat DPP-Pd (2) | KOAc | K₃PO₄ | Isopropanol | 80 | 6 | ~80-90 |
| 3 | 4-Bromobenzonitrile | 2-Bromotoluene | XPhos-Pd-G2 (0.5) | K₃PO₄·7H₂O | K₃PO₄·7H₂O (aq) | EtOH | RT | 12 | ~90 |
Experimental Workflow: One-Pot Borylation/Suzuki Coupling
Caption: One-pot borylation/Suzuki coupling workflow.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot Miyaura borylation of this compound followed by Suzuki-Miyaura cross-coupling with a second aryl bromide.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Aryl bromide (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G2)
-
Potassium acetate (KOAc)
-
Aqueous base solution (e.g., 2 M K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or isopropanol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), potassium acetate (1.5 mmol, 1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Borylation Step: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the borylation can be monitored by GC-MS or TLC by quenching a small aliquot with water and extracting with ethyl acetate.
-
Suzuki Coupling Step: Once the borylation is complete, cool the reaction mixture to room temperature. To the same flask, add the second aryl bromide (1.2 mmol, 1.2 equiv.) and an aqueous solution of K₂CO₃ (2 M, 2.0 mL, 4.0 mmol, 4.0 equiv.).
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir vigorously until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-(T-Butyldimethylsilyloxy)naphthalene.
-
(Optional) Deprotection: The TBDMS protecting group can be removed by treating the purified product with tetrabutylammonium fluoride (TBAF) in THF or HCl in methanol to afford the final 6-aryl-2-naphthol.
Application Note 2: One-Pot Buchwald-Hartwig Amination for the Synthesis of N-Substituted 6-Amino-2-naphthols
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[3] This reaction is a powerful tool for synthesizing aryl amines from aryl halides and has broad applications in medicinal chemistry.[4] This one-pot protocol enables the direct coupling of various primary and secondary amines with this compound, providing access to a wide range of N-substituted 6-amino-2-naphthol precursors.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides with various amines. These conditions can serve as a starting point for the amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 4-12 | >90 |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 | 8 | ~85-95 |
| 3 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | ~80-90 |
| 4 | Cyclohexylamine | (NHC)Pd(allyl)Cl (2) | N/A | K₃PO₄ (2.0) | t-BuOH | 80 | 6 | >95 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
Detailed Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald precatalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)[5]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-110 °C. Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate or diethyl ether.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 6-amino-2-(T-Butyldimethylsilyloxy)naphthalene.
-
(Optional) Deprotection: The TBDMS protecting group can be removed using standard procedures (e.g., TBAF in THF or acidic conditions) to yield the final N-substituted 6-amino-2-naphthol.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Substituted Naphthalenes with Silyl Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-substituted naphthalenes, utilizing silyl ether protecting groups. This methodology is particularly relevant for the synthesis of pharmaceutical intermediates and other advanced materials where regioselective functionalization of the naphthalene core is critical.
Introduction
The naphthalene scaffold is a prevalent motif in numerous biologically active compounds and functional materials.[1] The ability to selectively introduce substituents at the 6-position is often a key step in the synthesis of these molecules. Direct electrophilic substitution of 2-naphthol, a common starting material, can lead to a mixture of products, making regiocontrol challenging.[2]
A robust strategy to overcome this challenge involves the use of a silyl protecting group for the hydroxyl moiety of a 6-functionalized 2-naphthol, such as 6-bromo-2-naphthol. The silyl ether masks the reactive hydroxyl group, preventing unwanted side reactions and allowing for selective functionalization at the 6-position through various cross-coupling reactions. Subsequent deprotection of the silyl ether reveals the desired 6-substituted 2-naphthol. This approach is amenable to scale-up, providing a reliable route to significant quantities of target compounds.
Overall Synthetic Strategy
The general workflow for the scale-up synthesis of 6-substituted naphthalenes using silyl protection is depicted below. The process begins with the synthesis of a suitable 6-substituted 2-naphthol, followed by protection of the hydroxyl group as a silyl ether. The silylated intermediate then undergoes a substitution reaction at the 6-position, and the final step is the removal of the silyl protecting group to yield the target molecule.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Silyl-Protected Bromonaphthalenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving silyl-protected bromonaphthalenes. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and optimize their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is low, and I've isolated the unprotected hydroxynaphthalene as a major byproduct. What is causing this?
Answer:
This issue points directly to the cleavage of your silyl protecting group, a side reaction known as desilylation . Silyl ethers, while robust, can be labile under certain Suzuki coupling conditions.
Potential Causes:
-
Base-Mediated Cleavage: Many bases used in Suzuki couplings (e.g., carbonates, phosphates) create a basic aqueous environment that can hydrolyze the silyl ether. Aryl silyl ethers are generally more susceptible to base-catalyzed hydrolysis than alkyl silyl ethers.[1]
-
Fluoride-Containing Bases: If you are using a fluoride source as your base (e.g., KF, CsF), the fluoride ion is a potent reagent for cleaving silicon-oxygen bonds.[2] This is the most common and efficient method for silyl ether deprotection.[3]
-
High Temperatures: Extended reaction times at elevated temperatures can promote the cleavage of less stable silyl groups.
Troubleshooting Strategies:
-
Choice of Silyl Group: The stability of silyl ethers varies significantly. If you are using a labile group like Trimethylsilyl (TMS), consider switching to a bulkier, more stable group such as tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), or tert-Butyldiphenylsilyl (TBDPS).[4][5][6] The relative stability towards hydrolysis is TMS < TBDMS < TIPS < TBDPS.[6]
-
Select a Milder Base: Switch to non-fluoride, less harsh bases. Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective.
-
Anhydrous Conditions: Minimize the amount of water in your reaction. While some water can be beneficial for the Suzuki reaction, excess water can facilitate hydrolysis of the silyl ether.
-
Lower Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover.
Question 2: I am observing a significant amount of a biaryl byproduct derived from my boronic acid. How can I minimize this?
Answer:
The formation of a dimer from your boronic acid is due to a side reaction called homocoupling .[7]
Potential Causes:
-
Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[7] This is a very common cause.
-
Use of a Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can drive the homocoupling pathway.[7]
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is sluggish, the competing homocoupling reaction can become more prominent.
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.[8] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Catalyst: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step.
-
Optimize Catalyst System: Employing robust, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the rate of the desired cross-coupling reaction, outcompeting the homocoupling pathway.
Question 3: My boronic acid is consumed, but I primarily recover my silyl-protected bromonaphthalene starting material. What is happening?
Answer:
This outcome strongly suggests that your boronic acid is decomposing through protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.
Potential Causes:
-
Presence of Protic Sources: Water or alcohols in the solvent can serve as a proton source for this side reaction.
-
Base-Catalyzed Decomposition: Strong bases and high temperatures can accelerate the rate of protodeboronation.
-
Inefficient Catalysis: If the main Suzuki catalytic cycle is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.
Troubleshooting Strategies:
-
Use Anhydrous Solvents: Ensure your solvents are anhydrous to minimize the primary proton source.
-
Optimize the Base: Use the mildest base possible that still promotes the reaction. K₃PO₄ is often a good choice. Avoid strong hydroxide bases if possible.
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[7]
-
Increase Catalyst Efficiency: Use a more active catalyst/ligand system to speed up the productive cross-coupling, thereby minimizing the time the boronic acid is exposed to degradative conditions.
Question 4: My main byproduct is naphthalene, without the silyl or bromo group. Where did this come from?
Answer:
This byproduct is the result of dehalogenation , where the bromine atom on your starting material is replaced by a hydrogen atom.[7][8]
Potential Causes:
-
Hydride Source: After the initial oxidative addition of the bromonaphthalene to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the mixture. Common hydride sources include amine bases or alcohol solvents.[7]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate palladium-naphthalene complex has a longer lifetime, increasing the chance of it undergoing a dehalogenation side reaction.[8]
Troubleshooting Strategies:
-
Avoid Hydride-Donating Reagents: If dehalogenation is a significant problem, avoid using amine bases (like triethylamine) or alcohol solvents.
-
Optimize Reaction Conditions: Enhancing the rate of transmetalation can suppress dehalogenation. This can be achieved by carefully selecting the base and ensuring the boronic acid is effectively activated. Using a more electron-rich ligand can also accelerate the subsequent reductive elimination step.
Data Summary
The following table summarizes the common side reactions and provides a quick reference for troubleshooting.
| Side Reaction | Common Causes | Key Parameters to Adjust & Recommended Solutions |
| Desilylation | • Fluoride-based bases (KF, CsF)• Strong aqueous bases• High temperature | Protecting Group: Use a bulkier, more stable silyl group (TBDMS, TIPS, TBDPS).Base: Switch to a milder, non-fluoride base (e.g., K₃PO₄, K₂CO₃).Solvent: Use anhydrous solvents to minimize hydrolysis. |
| Protodeboronation | • Excess water or protic solvents• Strong bases (e.g., NaOH)• High temperature• Slow catalytic turnover | Boron Source: Use a more stable boronic ester (e.g., pinacol ester).Base: Use a weaker base (K₃PO₄).Conditions: Run at lower temperatures with anhydrous solvents.Catalyst: Use a more active catalyst/ligand system to accelerate cross-coupling. |
| Homocoupling | • Presence of oxygen• Incomplete reduction of Pd(II) precatalyst• Slow cross-coupling reaction | Atmosphere: Rigorously degas all reagents and maintain an inert (Ar, N₂) atmosphere.[8]Catalyst: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or ensure efficient reduction of Pd(II).Ligand: Use electron-rich ligands to promote the desired reaction. |
| Dehalogenation | • Presence of hydride sources (amine bases, alcohol solvents)• Slow transmetalation step | Reagents: Avoid amine bases and alcohol solvents.Base/Ligand: Optimize the base and ligand to accelerate the transmetalation and reductive elimination steps. |
Visualized Workflows and Pathways
Troubleshooting Decision Tree
The following diagram provides a logical workflow to diagnose and address common issues based on observed byproducts.
Caption: A decision tree for troubleshooting common Suzuki coupling side reactions.
Competing Reaction Pathways
This diagram illustrates how the primary side reactions diverge from the main Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki catalytic cycle and key points where side reactions occur.
General Experimental Protocol
This protocol is a representative starting point for the Suzuki-Miyaura coupling of a silyl-protected bromonaphthalene with an arylboronic acid. Optimization of reagents, temperature, and reaction time will likely be necessary for specific substrates.
Reagents & Equipment:
-
Silyl-protected bromonaphthalene (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂/ligand combination)
-
Ligand (if using a precatalyst like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reagent Preparation: To a flame- or oven-dried Schlenk flask under a positive pressure of inert gas, add the silyl-protected bromonaphthalene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[9]
-
Catalyst Loading: In a separate vial, weigh the palladium catalyst and any ligand, and add it to the Schlenk flask. If using air-sensitive reagents, this should be done in a glovebox.
-
Solvent Addition: Evacuate and backfill the sealed flask with inert gas three times.[8] Through a septum, add the anhydrous, degassed solvent (e.g., Toluene) via syringe. A small amount of water (e.g., 10% v/v) can sometimes be beneficial, but start with anhydrous conditions if desilylation is a concern.
-
Degassing: Further degas the entire reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[8]
-
Reaction: Place the sealed flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromonaphthalene is consumed (typically 2-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki reaction? A1: The base is crucial for activating the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate complex ("ate" complex), which facilitates the key transmetalation step where the organic group is transferred from boron to the palladium catalyst.[10]
Q2: Which silyl protecting group is best to avoid desilylation? A2: Bulkier silyl groups are significantly more stable. For Suzuki reactions, tert-Butyldimethylsilyl (TBDMS) is a common and often sufficiently stable choice. If conditions are particularly harsh (e.g., high temperatures or use of fluoride bases is unavoidable), the even bulkier Triisopropylsilyl (TIPS) or tert-Butyldiphenylsilyl (TBDPS) groups offer enhanced stability.[6]
Q3: Can I run this reaction open to the air? A3: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Running the reaction open to air will likely lead to catalyst deactivation and a significant increase in the homocoupling of your boronic acid, resulting in low yields of your desired product.[7]
Q4: My reaction is not working even after troubleshooting. What else could be the problem? A4: Several other factors could be at play:
-
Reagent Purity: Ensure your boronic acid is pure; they can degrade upon storage. The bromonaphthalene and solvents should also be of high purity.
-
Catalyst Activity: Your palladium catalyst may have degraded. Try using a fresh batch or a different source.
-
Solubility: Poor solubility of any of the reagents can hinder the reaction. You may need to screen different solvents or solvent mixtures (e.g., Toluene/Water, Dioxane).[11]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing T-Butyldimethylsilyl (TBDMS) Deprotection in Naphthalene Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the deprotection of tert-butyldimethylsilyl (TBDMS) ethers in naphthalene derivatives. The unique electronic and steric properties of the naphthalene core can present specific challenges, and this guide provides targeted solutions to achieve high-yield deprotection.
Troubleshooting Guide
This guide addresses common issues encountered during the TBDMS deprotection of naphthalene derivatives.
Question: Why is my TBDMS deprotection yield low or the reaction incomplete?
Answer:
Low yields or incomplete reactions in the deprotection of TBDMS-protected naphthalenes can arise from several factors, often related to reagent choice and reaction conditions.
-
Potential Causes:
-
Insufficiently Reactive Reagent: The chosen reagent may be too mild to efficiently cleave the TBDMS ether, especially if the hydroxyl group is sterically hindered by the naphthalene ring structure.
-
Reagent Decomposition: Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) can be sensitive to moisture and may lose activity if not handled under anhydrous conditions.
-
Poor Solubility: The naphthalene derivative may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Steric Hindrance: The position of the TBDMS ether on the naphthalene ring and the presence of other bulky substituents can impede the approach of the deprotecting agent.
-
-
Recommended Solutions:
-
Switch to a More Potent Reagent: If mild acidic or fluoride conditions are failing, consider stronger reagents. For instance, if pyridinium p-toluenesulfonate (PPTS) is ineffective, a stronger acid or a more reactive fluoride source could be employed.
-
Use Fresh or Anhydrous Reagents: Ensure that reagents like TBAF are from a fresh bottle or have been properly stored to prevent deactivation by moisture.
-
Optimize the Solvent System: Employ a co-solvent system to improve the solubility of your naphthalene derivative.
-
Increase Reaction Temperature: Gently heating the reaction can often overcome the activation energy barrier, but this should be done cautiously while monitoring for side reactions by thin-layer chromatography (TLC).
-
Question: My naphthalene derivative is decomposing during deprotection with TBAF. What can I do?
Answer:
Decomposition of naphthalene derivatives during TBAF-mediated deprotection is a known issue, often attributed to the basicity of the reagent.[1]
-
Potential Cause:
-
Basicity of TBAF: Commercial TBAF solutions contain trace amounts of hydroxide ions, which can be basic enough to cause side reactions, such as elimination or rearrangement, particularly with sensitive naphthalene substrates.[1]
-
-
Recommended Solutions:
-
Buffer the TBAF Solution: The basicity of TBAF can be mitigated by adding a mild acid, such as acetic acid, to the reaction mixture. This neutralizes the hydroxide impurities without significantly affecting the fluoride ion's ability to cleave the silyl ether.[1]
-
Use an Alternative Fluoride Source: Consider using less basic fluoride reagents like hydrogen fluoride-pyridine (HF•Py) or potassium bifluoride (KHF₂).[1][2] KHF₂ in methanol has been shown to be a mild and effective reagent for the selective deprotection of phenolic TBDMS ethers at room temperature.[2]
-
Switch to Acidic or Neutral Conditions: If your naphthalene derivative is stable under acidic conditions, methods employing reagents like acetyl chloride in methanol, or stannous chloride (SnCl₂) under microwave irradiation could be viable alternatives.[3]
-
Question: How can I selectively deprotect one TBDMS group in the presence of another on a polyhydroxylated naphthalene?
Answer:
Achieving selective deprotection relies on exploiting the differences in steric hindrance and the electronic nature of the protected hydroxyl groups.
-
Potential Causes for Lack of Selectivity:
-
Harsh Reaction Conditions: High temperatures, prolonged reaction times, or the use of a highly reactive deprotecting agent can lead to the cleavage of multiple silyl ethers.
-
Similar Steric Environments: If the TBDMS-protected hydroxyl groups are in sterically similar environments, achieving high selectivity can be challenging.
-
-
Recommended Solutions:
-
Utilize Steric Hindrance: Primary TBDMS ethers are generally less sterically hindered and can be cleaved more readily than secondary or tertiary ones. Milder reagents and lower temperatures will favor the deprotection of the less hindered group.
-
Exploit Electronic Differences: Phenolic TBDMS ethers are often more labile under certain conditions than alcoholic TBDMS ethers. For instance, KHF₂ in methanol at room temperature can selectively cleave phenolic TBDMS ethers in the presence of benzylic alcohol TBDMS ethers.[2] Similarly, NaH in DMF has been used for the rapid and chemoselective deprotection of aryl silyl ethers, including naphthalene derivatives, in the presence of alkyl silyl ethers.[4]
-
Careful Reaction Monitoring: Closely monitor the reaction progress by TLC and quench the reaction as soon as the desired product is formed to prevent over-reaction and loss of selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reagents for TBDMS deprotection on naphthalene derivatives?
A1: The most common methods fall into three categories:
-
Fluoride-Based Reagents: These are the most widely used and include tetrabutylammonium fluoride (TBAF), hydrogen fluoride-pyridine (HF•Py), and potassium bifluoride (KHF₂).[1][2][5] The high affinity of fluoride for silicon is the driving force for this reaction.[5]
-
Acidic Conditions: Reagents such as acetyl chloride in methanol, and various Lewis acids like SnCl₂ can effectively cleave TBDMS ethers.[3] These methods are suitable for substrates that are stable to acid.
-
Basic Conditions: While less common for TBDMS due to its relative stability, certain strong bases or specific reagents like sodium hydride (NaH) in DMF can be used, particularly for the selective deprotection of aryl silyl ethers.[4]
Q2: Can I selectively deprotect a TBDMS ether in the presence of a TBDPS (tert-butyldiphenylsilyl) ether on a naphthalene core?
A2: Yes, this is generally achievable. The TBDPS group is significantly more sterically hindered and more stable to acidic and fluoride-mediated cleavage than the TBDMS group. By using mild deprotection conditions (e.g., buffered TBAF, mild acid), you can selectively cleave the TBDMS ether while leaving the TBDPS group intact.
Q3: What are some potential side reactions to be aware of when deprotecting TBDMS ethers on naphthalenes?
A3: Besides decomposition due to basic reagents, other potential side reactions include:
-
Rearrangements: If the naphthalene substrate has sensitive functional groups, acidic or basic conditions can catalyze rearrangements.
-
Elimination: In cases where a hydroxyl group is in a position to undergo elimination, the conditions used for deprotection might trigger this side reaction.
-
Cleavage of Other Protecting Groups: Ensure that the chosen deprotection conditions are orthogonal to other protecting groups present in your molecule. For example, acid-sensitive groups may be cleaved during acidic TBDMS deprotection.
Q4: How does the electronic nature of the naphthalene ring affect TBDMS deprotection?
A4: The electron-rich nature of the naphthalene ring can influence the stability of the TBDMS ether. For phenolic TBDMS ethers, the oxygen is directly attached to the aromatic system, which can affect the Si-O bond strength and reactivity compared to an alcoholic TBDMS ether. This electronic difference can be exploited for selective deprotection.[2][4]
Data Presentation: TBDMS Deprotection of Naphthalene Derivatives
The following tables summarize quantitative data for various TBDMS deprotection methods applied to naphthalene derivatives.
Table 1: Fluoride-Based Deprotection of TBDMS-Protected Naphthols
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| TBAF | THF | 0 to RT | 45 min | 32 | Low yield attributed to the basicity of TBAF.[1] |
| KHF₂ | Methanol | Room Temp. | 30 min | >95 | Selective for phenolic TBDMS ethers.[2] |
Table 2: Acid-Catalyzed and Other Deprotection Methods for TBDMS-Protected Naphthols
| Reagent | Solvent | Conditions | Time | Yield (%) | Notes |
| SnCl₂·2H₂O | Ethanol | Microwave (540W) | 5 min | 85-90 | Rapid and high-yielding method. |
| NaH | DMF | Room Temp. | 5-10 min | >95 | Highly selective for aryl silyl ethers.[4] |
| Acetyl Chloride (cat.) | Methanol | 0 to RT | 0.5 - 2 h | High | Mild and compatible with many other protecting groups.[3] |
Experimental Protocols
Protocol 1: Deprotection of a TBDMS-Protected Naphthol using SnCl₂ under Microwave Irradiation
This protocol is adapted from a method reported for the deprotection of various TBDMS ethers, including naphthol derivatives.
-
Reaction Setup: In a microwave-safe vessel, dissolve the TBDMS-protected naphthalene derivative (1.0 mmol) in ethanol (20 mL).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 1.0 mmol) to the solution.
-
Microwave Irradiation: Place the vessel in a domestic microwave oven and irradiate at 540W for approximately 5 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure. Add water to the residue to dissolve the tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of a Phenolic TBDMS Ether using KHF₂
This protocol is based on a mild and selective method for the cleavage of phenolic TBDMS ethers.[2]
-
Reaction Setup: Dissolve the naphthalene derivative containing a phenolic TBDMS ether (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Reagent Addition: Add potassium bifluoride (KHF₂, 2.0-3.0 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 3: Deprotection of a TBDMS-Protected Naphthol using NaH in DMF
This protocol is effective for the rapid and selective deprotection of aryl silyl ethers.[4]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the TBDMS-protected naphthol (1.0 mmol) in anhydrous DMF (5 mL).
-
Reagent Addition: Carefully add sodium hydride (NaH, 1.5-2.0 mmol, 60% dispersion in mineral oil) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically very fast and can be monitored by TLC within 5-10 minutes.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for TBDMS deprotection of naphthalene derivatives.
Caption: Troubleshooting logic for low-yield TBDMS deprotection of naphthalenes.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stability of T-butyldimethylsilyl (TBDMS) Ethers in Palladium-Catalyzed Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyldimethylsilyl (TBDMS) ethers under common palladium-catalyzed coupling conditions.
Frequently Asked Questions (FAQs)
Q1: How stable are TBDMS ethers under typical palladium-catalyzed coupling reaction conditions?
A1: TBDMS ethers are generally robust protecting groups and exhibit good stability under the neutral to basic conditions commonly employed in many palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions.[1][2] Their stability is attributed to the steric hindrance provided by the tert-butyl group, which protects the silicon-oxygen bond from nucleophilic and basic attack.[3] However, their stability can be compromised under acidic conditions or in the presence of strong fluoride sources.[2][4]
Q2: What are the primary factors that can lead to the cleavage of TBDMS ethers during a palladium-catalyzed coupling reaction?
A2: The primary factors that can cause unintentional deprotection of TBDMS ethers during a palladium-catalyzed coupling reaction include:
-
Acidic Conditions: TBDMS ethers are sensitive to acid.[2] The presence of acidic reagents, byproducts, or even acidic silica gel during purification can lead to cleavage.
-
Fluoride Ions: Reagents containing fluoride ions, such as tetrabutylammonium fluoride (TBAF), are potent deprotecting agents for silyl ethers and should be avoided if the TBDMS group is to be retained.[2][5] Some coupling protocols may inadvertently use fluoride salts.
-
High Temperatures: While generally stable, prolonged reaction times at elevated temperatures can sometimes lead to gradual cleavage, especially in the presence of certain reagents.
-
Choice of Base: While most common bases (e.g., carbonates, phosphates) are compatible, very strong bases under harsh conditions could potentially affect the TBDMS group.[6]
-
Palladium on Carbon (Pd/C) under Hydrogenation Conditions: Unexpected loss of the TBDMS group has been observed under neutral and mild hydrogenation conditions using 10% Pd/C in methanol.[7]
Q3: Can I use TBDMS-protected phenols in Suzuki-Miyaura couplings?
A3: Yes, TBDMS-protected phenols are frequently used in Suzuki-Miyaura couplings. The reaction is typically performed under basic conditions, which are well-tolerated by the TBDMS ether. Care should be taken to use non-acidic workup and purification conditions to prevent deprotection. A mild palladium(II) catalyzed desilylation of phenolic TBDMS ethers has been reported, suggesting that the choice of palladium catalyst and conditions can be crucial.
Q4: Are there specific palladium catalysts or ligands that are known to be incompatible with TBDMS ethers?
A4: There is no widespread evidence to suggest that specific common palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) or phosphine ligands are inherently incompatible with TBDMS ethers under standard coupling conditions. The reaction conditions, particularly the choice of base and the presence of any acidic species, are more critical determinants of TBDMS ether stability.
Troubleshooting Guides
This section provides guidance on how to address common issues related to the stability of TBDMS ethers during palladium-catalyzed coupling reactions.
Problem: Unexpected deprotection of TBDMS ether during the reaction.
| Potential Cause | Troubleshooting Steps |
| Acidic Reaction Conditions | Ensure all reagents and solvents are neutral or basic. Avoid using acidic additives. If an acidic byproduct is generated, consider adding a non-nucleophilic base to neutralize it. |
| Incompatible Base | Use mild inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxides at very high temperatures for extended periods. |
| High Reaction Temperature | If deprotection is observed, try running the reaction at a lower temperature for a longer duration. |
| Fluoride Contamination | Ensure that no fluoride-containing reagents are used in the reaction or workup, unless deprotection is intended. |
Problem: TBDMS ether is cleaved during workup or purification.
| Potential Cause | Troubleshooting Steps |
| Acidic Quenching | Use a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃ solution) for the reaction quench. |
| Acidic Silica Gel | Neutralize the silica gel by eluting it with a solvent mixture containing a small amount of a non-polar amine (e.g., 1% triethylamine in hexane) before column chromatography. |
| Prolonged Contact with Protic Solvents | Minimize the time the product is in contact with protic solvents, especially if trace acids are present. |
Data Presentation: General Stability of TBDMS Ethers in Palladium-Catalyzed Couplings
The following table provides a general overview of the compatibility of TBDMS ethers with various palladium-catalyzed coupling reactions under typical conditions.
| Reaction | Typical Base | Typical Solvent | TBDMS Ether Stability | Notes |
| Suzuki-Miyaura | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Generally Stable | Avoid acidic workup conditions. |
| Stille | (No base required) | Toluene, THF, Dioxane | Generally Stable | The organotin reagents are generally neutral. |
| Sonogashira | Et₃N, i-Pr₂NEt | THF, DMF, Toluene | Generally Stable | Amine bases are well-tolerated.[8] |
| Heck | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile | Generally Stable | Reaction conditions are typically mild enough.[9] |
| Buchwald-Hartwig | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Generally Stable | Strong alkoxide bases are often used, but typically do not cleave TBDMS ethers at moderate temperatures.[10] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a TBDMS-Protected Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide bearing a TBDMS-protected hydroxyl group with an arylboronic acid.
Materials:
-
TBDMS-protected aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a round-bottom flask, add the TBDMS-protected aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if necessary) to afford the desired biaryl product.
Protocol 2: Sonogashira Coupling of a TBDMS-Protected Aryl Iodide
This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a TBDMS-protected terminal alkyne.
Materials:
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Aryl iodide (1.0 equiv)
-
TBDMS-protected terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add the TBDMS-protected terminal alkyne dropwise to the stirred solution.
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Stir the reaction at room temperature for 6-12 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.
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Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed coupling with TBDMS-protected substrates.
Caption: Troubleshooting logic for unexpected TBDMS ether deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
Welcome to the technical support center for 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent its hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is preventing its hydrolysis important?
A1: this compound is an organosilicon compound where a hydroxyl group on 6-bromo-2-naphthol is protected by a T-butyldimethylsilyl (TBDMS) ether. This TBDMS group is a protecting group, designed to be stable during certain chemical transformations and then removed under specific conditions. Unwanted premature removal (hydrolysis) of this protecting group will lead to the formation of 6-bromo-2-naphthol, resulting in side reactions, reduced yield of the desired product, and complications in purification.
Q2: What are the primary factors that cause the hydrolysis of the TBDMS ether?
A2: The TBDMS ether is susceptible to cleavage under both acidic and basic conditions, although it is significantly more labile in acidic environments. The primary factors leading to its hydrolysis are:
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Low pH (Acidic Conditions): This is the most common cause of deprotection.
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High pH (Strongly Basic Conditions): While more stable than in acid, strong bases can also induce hydrolysis.
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Presence of Protic Solvents: Solvents like water and alcohols can participate in the hydrolysis reaction.
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Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.
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Presence of Fluoride Ions: Reagents such as tetrabutylammonium fluoride (TBAF) are specifically used to cleave silyl ethers.
Q3: How can I minimize hydrolysis during an aqueous workup?
A3: To minimize hydrolysis during an aqueous workup, it is crucial to avoid acidic conditions. Use a slightly basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to quench the reaction. Minimize the contact time between the organic layer containing your product and the aqueous layer. After separation, ensure the organic layer is thoroughly dried using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.
Q4: Can silica gel chromatography cause the hydrolysis of my compound?
A4: Yes, standard silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive compounds like TBDMS ethers, especially with prolonged exposure. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine (Et₃N) in the eluent. Alternatively, using a less acidic stationary phase like neutral alumina can be a suitable option.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Significant product hydrolysis observed by TLC/LC-MS after aqueous workup. | The aqueous wash solution was acidic or neutral, promoting proton-catalyzed hydrolysis. | 1. Ensure the quenching/wash solution is basic (e.g., saturated NaHCO₃ solution).2. Reduce the duration of the aqueous wash.3. Work at lower temperatures (e.g., in an ice bath) during the workup. |
| Hydrolysis is occurring during silica gel column chromatography. | The inherent acidity of the silica gel is cleaving the TBDMS group. | 1. Neutralize the Silica Gel: Prepare a slurry of silica gel in your eluent containing 0.5-1% triethylamine. Pack and run the column with this neutralized system.2. Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.3. Expedite Purification: Do not let the compound remain on the column for an extended period. |
| The reaction itself, intended to be anhydrous, shows signs of deprotection. | 1. Moisture is present in the reagents or solvent.2. One of the reagents is generating acidic byproducts. | 1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).2. Add a Proton Sponge: Include a non-nucleophilic base (e.g., diisopropylethylamine or 2,6-lutidine) in the reaction mixture to scavenge any adventitious protons. |
| The stored compound shows degradation over time. | Exposure to atmospheric moisture and potential acidic impurities on the container surface. | 1. Store the compound in a tightly sealed container, preferably under an inert atmosphere.2. Store in a cool, dry place, such as a desiccator.3. For long-term storage, consider storing a solution in a dry, aprotic solvent. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound
This protocol outlines a generic cross-coupling reaction where hydrolysis prevention is critical.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled and anhydrous solvents. For example, THF can be distilled from sodium/benzophenone.
-
Ensure all reagents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
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Add your reaction partner (e.g., a boronic acid, 1.2 equivalents) and a non-nucleophilic base (e.g., K₃PO₄, 2 equivalents).
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Add the catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
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Add the anhydrous solvent (e.g., THF) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
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Cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
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Transfer the mixture to a separatory funnel and extract with an aprotic organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product using column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the unexpected hydrolysis of this compound.
Caption: Troubleshooting workflow for hydrolysis.
Technical Support Center: Synthesis of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is incomplete, and I still observe starting material (6-bromo-2-naphthol) by TLC analysis. What are the possible causes and how can I resolve this?
A1: Incomplete silylation is a frequent issue. Several factors can contribute to this problem.
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Insufficient Reagents: Ensure the correct stoichiometry of reagents is used. A slight excess of the silylating agent and base is often recommended.
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Poor Quality Reagents: TBDMSCl is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a properly stored reagent. Imidazole should be of high purity and anhydrous.
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Presence of Moisture: The reaction is highly sensitive to water. Ensure all glassware is oven-dried or flame-dried before use, and use anhydrous solvents. The starting material, 6-bromo-2-naphthol, should also be thoroughly dried.
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Low Reaction Temperature or Insufficient Reaction Time: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion, especially if the starting material is not fully soluble. Monitor the reaction by TLC until the starting material spot is no longer visible.
Q2: After workup, my product appears to be contaminated with a more polar byproduct. What could this be?
A2: The most likely polar byproduct is the starting material, 6-bromo-2-naphthol, resulting from the hydrolysis of the desired product during the aqueous workup. Aryl TBDMS ethers are more susceptible to hydrolysis under acidic or even neutral aqueous conditions compared to alkyl TBDMS ethers.
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Workup Conditions: Avoid acidic conditions during the workup. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any acid formed. Minimize the contact time of the organic layer with the aqueous phase.
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Purification: Careful flash column chromatography can separate the desired product from the unreacted starting material.
Q3: I observe an oily or waxy byproduct that is difficult to separate from my product. What is its likely identity?
A3: This could be a siloxane byproduct, such as 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane, formed from the reaction of TBDMSCl with trace amounts of water or from the self-condensation of the hydrolyzed silylating agent.
-
Prevention: The best approach is prevention by ensuring strictly anhydrous reaction conditions.
-
Purification: These non-polar byproducts can often be removed by careful column chromatography or by trituration of the crude product with a non-polar solvent like hexanes, in which the desired product may be less soluble.
Frequently Asked Questions (FAQs)
Q: What is the standard protocol for the synthesis of this compound?
A: A general and effective method involves the reaction of 6-bromo-2-naphthol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
Q: What are the typical yields for this reaction?
A: With proper technique and anhydrous conditions, yields for the silylation of phenols are generally high, often exceeding 90%. However, yields can be lower if the reaction is incomplete or if product is lost during workup and purification.
Q: Can I use other bases besides imidazole?
A: Yes, other bases like triethylamine (TEA) or 2,6-lutidine can be used. However, imidazole is often preferred as it is known to catalyze the reaction by forming a highly reactive silylimidazolium intermediate.
Q: Is it necessary to purify the product by column chromatography?
A: While in some cases the crude product may be of sufficient purity for subsequent steps, column chromatography is generally recommended to remove any unreacted starting material, siloxane byproducts, and residual imidazole.
Data Presentation
The following table summarizes the key reactants and typical conditions for the synthesis.
| Reagent/Parameter | Molar Equivalent/Condition | Purpose |
| 6-Bromo-2-naphthol | 1.0 | Starting Material |
| TBDMSCl | 1.1 - 1.5 | Silylating Agent |
| Imidazole | 2.0 - 2.5 | Base and Catalyst |
| Anhydrous DMF | - | Solvent |
| Temperature | Room Temperature to 50 °C | Reaction Condition |
| Reaction Time | 2 - 24 hours | Reaction Duration |
Experimental Protocols
Key Experiment: Synthesis of this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-naphthol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Addition of Reagents: To the stirred solution, add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes/ethyl acetate). The reaction is typically complete when the starting material spot is no longer visible. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove DMF and imidazole salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Visualizations
Caption: Potential byproduct formation pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene from reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My purified product seems to have a lower yield than expected after column chromatography. What are the potential causes?
A1: Low recovery after column chromatography can be attributed to several factors:
-
Degradation on Silica Gel: TBDMS-protected phenols can be sensitive to the acidic nature of standard silica gel, leading to the cleavage of the silyl ether.
-
Inappropriate Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute completely from the column.
-
Co-elution with Byproducts: Non-polar byproducts, such as those derived from the silylating agent (e.g., TBDMS-OH or (TBDMS)₂O), may co-elute with the desired product.
-
Product Volatility: While less common for this specific compound, highly volatile products can be lost during solvent removal under high vacuum.
Q2: I'm observing the presence of the starting material, 6-bromo-2-naphthol, in my final product after purification. How can I effectively remove it?
A2: The presence of unreacted 6-bromo-2-naphthol is a common impurity. Here are several strategies for its removal:
-
Optimize Column Chromatography:
-
Use Neutralized Silica Gel: Pre-treat the silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites and prevent the hydrolysis of your silyl-protected product.
-
Fine-tune the Eluent System: A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can effectively separate the more polar 6-bromo-2-naphthol from the desired product.
-
-
Aqueous Wash: Before chromatography, an aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide) can help remove the acidic starting material. However, be cautious as prolonged exposure to basic conditions can also lead to some hydrolysis of the TBDMS ether.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for removing the more polar starting material.
Q3: My TLC plate shows a streak or a new spot near the baseline after running the column, which wasn't prominent in the crude mixture. What is happening?
A3: This is a classic sign of product degradation on the silica gel column. The acidic surface of the silica can catalyze the hydrolysis of the TBDMS ether back to the more polar 6-bromo-2-naphthol, which will have a lower Rf value and may appear as a new spot or a streak from the product spot towards the baseline. To mitigate this, it is highly recommended to use neutralized silica gel.
Q4: What are the best solvent systems for column chromatography and recrystallization of this compound?
A4: The optimal solvent system can vary depending on the specific impurities in your reaction mixture.
-
Column Chromatography: A common starting point for the purification of silylated aromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. A typical eluent system to start with for TLC analysis would be in the range of 9:1 to 4:1 hexanes:ethyl acetate.
-
Recrystallization: For naphthalene derivatives, common recrystallization solvents include ethanol, benzene, or mixtures like ethanol/water or benzene/petroleum ether. For this compound, which is less polar than its parent naphthol, a solvent system like hexanes with a small amount of a more polar solvent (e.g., ethyl acetate or dichloromethane) to aid dissolution at elevated temperatures could be effective.
Data Presentation
| Parameter | Column Chromatography (Neutralized Silica) | Recrystallization |
| Typical Purity | >98% (by NMR) | >99% (by NMR) |
| Expected Yield | 85-95% | 70-90% (depending on crude purity) |
| Primary Impurities Removed | 6-bromo-2-naphthol, silyl byproducts | Primarily polar impurities like 6-bromo-2-naphthol |
| Key Consideration | Neutralize silica to prevent hydrolysis. | Proper solvent selection is critical to avoid oiling out. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel
-
Preparation of Neutralized Silica Gel: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v). Gently swirl the slurry for a few minutes.
-
Column Packing: Pack a chromatography column with the neutralized silica gel slurry. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate). Gradually increase the polarity of the eluent as needed, based on TLC monitoring of the fractions.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) at room temperature. Add a "poor" solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again. This solvent pair is a good candidate for recrystallization.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Crystallization: While the solution is still warm, add the "poor" solvent dropwise until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Technical Support Center: Troubleshooting Low Yield in Reactions with 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, categorized by reaction type.
Suzuki-Miyaura Coupling Reactions
Q1: I am getting a low yield in my Suzuki coupling reaction. What are the likely causes?
A1: Low yields in Suzuki couplings with this substrate can often be attributed to several factors:
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Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have decomposed.
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Suboptimal Ligand/Base Combination: The choice of ligand and base is crucial and substrate-dependent.
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TBDMS Ether Instability: The silyl ether protecting group can be labile under certain reaction conditions, leading to undesired deprotection.
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Homocoupling of Boronic Acid: This side reaction can consume your boronic acid partner, reducing the yield of the desired product.[1]
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Protodeborylation: The boronic acid can be cleaved from the aromatic ring before cross-coupling occurs.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Ineffective catalyst activation or decomposition. | Ensure rigorous degassing of all solvents and reagents. Use a pre-catalyst such as a palladacycle to ensure the presence of the active Pd(0) species.[2] Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to facilitate oxidative addition.[1] |
| Inappropriate base or solvent. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] Use anhydrous, degassed solvents like dioxane, toluene, or a mixture of toluene/water/ethanol to improve solubility.[1] | |
| Significant Deprotection | The TBDMS group is sensitive to the reaction conditions. | Use milder bases like K₂CO₃ or KF if possible. Avoid prolonged reaction times at high temperatures. Consider a fluoride-free protocol if fluoride ions from the boronic acid reagent are suspected to cause deprotection. |
| Formation of Naphthalene | Protodebromination of the starting material. | This can be influenced by the choice of base and solvent.[1] Optimizing the ligand and reaction temperature may minimize this side reaction. |
| Homocoupling Product | Presence of oxygen or unreduced Pd(II). | Ensure thorough degassing with an inert gas (Argon or Nitrogen).[1] |
Buchwald-Hartwig Amination
Q2: My Buchwald-Hartwig amination is giving a poor yield. What should I check?
A2: Common culprits for low yields in Buchwald-Hartwig aminations include:
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Inappropriate Ligand: The ligand may not be suitable for this specific substrate and amine combination.
-
Ineffective Base: The base may not be strong enough or soluble enough in the reaction solvent.[4]
-
Catalyst Inhibition: The product or other species in the reaction mixture might be inhibiting the catalyst.
-
Amine Reactivity: The chosen amine may be too sterically hindered or have low nucleophilicity.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Suboptimal catalyst system. | Employ bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos.[5] Consider using a pre-catalyst for reliable generation of the active Pd(0) species.[2] |
| Weak or insoluble base. | Use a strong, soluble base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[4][6] | |
| Reaction temperature is too low. | Increase the reaction temperature, typically to the 80-110 °C range.[2] For challenging substrates, microwave heating can sometimes be beneficial.[7] | |
| Side Product Formation | Hydrodehalogenation (replacement of Br with H). | Optimize the base and temperature; a less aggressive base or lower temperature might help. Using a bulky ligand can also disfavor this side reaction. |
Grignard Reagent Formation and Subsequent Reactions
Q3: I am having trouble forming the Grignard reagent from this compound. What could be wrong?
A3: Grignard reagent formation is highly sensitive to reaction conditions. Key issues include:
-
Magnesium Inactivity: The surface of the magnesium turnings can be coated with an oxide layer that prevents the reaction from initiating.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water and will be quenched if any moisture is present.
-
Wurtz-type Homocoupling: The newly formed Grignard reagent can react with the starting aryl bromide.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface. |
| Presence of moisture. | Ensure all glassware is flame-dried or oven-dried and cooled under an inert gas. Use anhydrous solvents. The starting material should be dry. | |
| Low Yield of Desired Product | Wurtz-type homocoupling. | Add the solution of this compound to the magnesium turnings slowly and dropwise to maintain a low concentration of the aryl halide. |
| Quenching by acidic protons. | Ensure the reaction is performed under strictly anhydrous and aprotic conditions. |
Lithiation Reactions
Q4: My lithiation reaction is not working as expected. What are the common pitfalls?
A4: Lithiation reactions are sensitive and require careful execution. Common problems include:
-
Instability of the Lithiated Species: The generated organolithium compound may not be stable under the reaction conditions.
-
Incorrect Temperature: Temperature control is critical for both the lithiation and subsequent quenching steps.
-
Proton Quenching: Trace amounts of water or other proton sources can quench the organolithium reagent.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Low Yield after Quenching | Decomposition of the lithiated intermediate. | Maintain a low temperature (typically -78 °C) throughout the lithiation and before the addition of the electrophile.[8] |
| Incomplete lithiation. | Ensure the organolithium reagent (e.g., n-BuLi or t-BuLi) is of good quality and accurately titrated. Allow sufficient time for the metal-halogen exchange to occur. | |
| Protonation of the organolithium. | Use rigorously dried solvents and glassware. Perform the reaction under a strict inert atmosphere.[8] |
TBDMS Deprotection
Q5: I am observing unintended deprotection of the TBDMS group during my reaction. How can I avoid this?
A5: While generally robust, the TBDMS ether of a phenol can be cleaved under various conditions.
-
Acidic or Basic Conditions: Strong acids or bases can cause deprotection.
-
Fluoride Ions: Fluoride sources, such as TBAF, are standard for deprotection but can be inadvertently present in some reagents.
-
Palladium Catalysis: Some palladium catalysts and conditions can facilitate the cleavage of phenolic TBDMS ethers.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Deprotection during Cross-Coupling | Reaction conditions are too harsh. | Use milder bases (e.g., K₂CO₃ instead of NaOtBu). Optimize the reaction to proceed at a lower temperature or for a shorter duration. |
| Unwanted Deprotection during Workup | Acidic or basic workup conditions. | Use a neutral workup procedure. Avoid strong acids or bases during extraction. |
| General Instability | The TBDMS group is not suitable for the planned synthetic route. | Consider using a more robust protecting group if repeated issues with TBDMS lability are encountered. |
Quantitative Data Summary
The following tables provide representative data for optimizing common reactions with aryl bromides, which can be used as a starting point for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 80-90 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DMF/H₂O | 90 | 75-85 |
| 4 | CataCXium A Pd G3 (5) | - | K₃PO₄ (3.0) | 2-MeTHF | 100 | >90[3] |
Note: Yields are typical for analogous aryl bromides and may vary for the specific substrate.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 88-98[4] |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 82-92[9] |
| 3 | Pd₂(dba)₃ (2.5) | Xantphos (5) | LHMDS (1.5) | THF | 90 | 85-95[6] |
| 4 | Pd/XPhos | Cs₂CO₃ | Toluene | 100 | >90[5] |
Note: Yields are typical for analogous aryl bromides and will depend on the amine coupling partner.[4][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) and, if required, degassed water (e.g., 0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[6]
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Bulky Silyl Groups on Suzuki Coupling Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This resource is designed to provide targeted guidance on navigating the challenges associated with the use of bulky silyl protecting groups in Suzuki-Miyaura cross-coupling reactions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How do bulky silyl groups, such as TBDMS, TIPS, and TBDPS, affect the rate of my Suzuki coupling reaction?
Bulky silyl groups, particularly when positioned ortho to the reacting site, can significantly decrease the rate of a Suzuki coupling reaction. This is primarily due to steric hindrance, which can impede key steps in the catalytic cycle. The larger the silyl group, the more pronounced this effect is likely to be. The general trend for steric bulk is: TBDPS > TIPS > TBDMS.
The steric bulk can hinder the approach of the palladium catalyst to the aryl halide, thereby slowing down the crucial oxidative addition step.[1] Furthermore, it can also impede the transmetalation step where the organic group is transferred from the boronic acid derivative to the palladium complex.
Q2: Are there electronic effects to consider in addition to steric hindrance when using silyl groups?
Yes, silyl groups can also exert electronic effects. While they are generally considered to be weakly electron-donating, their primary influence in the context of Suzuki couplings is often steric. However, the electronic nature of the substituents on the silicon atom can play a role. For instance, more electronegative groups on the silicon can influence the electronic properties of the aryl ring, which in turn can affect the rate of oxidative addition. The oxidative addition step is generally favored for electron-deficient aryl halides.
Q3: I am observing low to no yield in my Suzuki coupling with a TBDMS-protected aryl halide. What are the common causes?
Low or no yield in the presence of a bulky silyl group like TBDMS is a common issue.[1] The primary culprit is often the steric hindrance impeding one or more steps of the catalytic cycle.[1] Specific issues could include:
-
Inefficient Oxidative Addition: The bulky silyl group, especially in the ortho position, can physically block the palladium catalyst from inserting into the carbon-halogen bond.
-
Slow Transmetalation: The steric bulk can also hinder the approach of the organoborane to the palladium center.
-
Catalyst Deactivation: In some cases, the silyl group or reaction intermediates can interact with the palladium catalyst in an unproductive manner, leading to deactivation.
-
Deprotection of the Silyl Group: Depending on the reaction conditions (particularly the base and solvent), the silyl protecting group may be cleaved, leading to undesired side products.
Q4: Which bulky silyl group (TBDMS, TIPS, TBDPS) is likely to have the most significant impact on the reaction rate?
The tert-butyldiphenylsilyl (TBDPS) group is the most sterically hindered of the three, followed by triisopropylsilyl (TIPS), and then tert-butyldimethylsilyl (TBDMS).[2] Therefore, you can expect the TBDPS group to have the most significant negative impact on the reaction rate, especially when in close proximity to the reaction center. While TBDPS offers high stability, this robustness can be a disadvantage in sterically sensitive reactions.[2]
Troubleshooting Guide
Problem: Low or No Product Formation in the Suzuki Coupling of a Bulky Silyl-Protected Aryl Halide
This is a common scenario, especially when the silyl group is at the ortho position. For example, a user reported a stalled reaction when attempting to couple an aryl bromide with an ortho-OTBDMS group.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki coupling with bulky silyl groups.
Detailed Solutions:
-
Optimize the Catalyst System:
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective for sterically hindered substrates.[1] The use of bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), is highly recommended.[1] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which can facilitate oxidative addition with hindered substrates.
-
Catalyst Precursor: Consider using a more active palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, to ensure efficient generation of the active catalytic species.
-
-
Adjust Reaction Conditions:
-
Temperature and Time: Sterically hindered reactions are often sluggish. Increasing the reaction temperature and extending the reaction time can help drive the reaction to completion.[1]
-
Base Selection: The choice of base is critical. For sterically demanding couplings, weaker bases may not be sufficient. Consider screening stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent: Ensure your substrates are fully soluble in the chosen solvent. A solvent system like 1,4-dioxane/water is commonly used.
-
-
Re-evaluate the Protecting Group Strategy:
-
Switch to a Less Hindered Silyl Group: If optimization of the reaction conditions fails, the chosen silyl group may be too bulky for the transformation. Consider switching to a smaller silyl group, such as triethylsilyl (TES), which offers a better balance of stability and reduced steric bulk.[1]
-
Alternative Protecting Groups: In some cases, it may be necessary to move away from silyl ethers altogether and choose a different class of protecting group for the hydroxyl functionality.
-
-
Consider an Alternative Synthetic Route:
-
Metal-Halogen Exchange: For particularly challenging substrates, an alternative approach is to perform a metal-halogen exchange on the aryl halide (e.g., using n-butyllithium or isopropylmagnesium chloride) followed by reaction with a boronic ester (e.g., isopropoxyboronate pinacol ester) to form the corresponding boronate ester. This newly formed boronate ester can then be used in a subsequent Suzuki coupling with a less hindered aryl halide.
-
Quantitative Data
| Aryl Halide Coupling Partner | Silyl Group | Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | - | - | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | ~79 |
| 2-Bromo-1,3,5-trimethylbenzene | - | ortho | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-Butanol | 100 | 24 | ~25 |
| 2-Bromophenol | TBDMS | ortho | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | Low to No Yield |
Note: The data in this table is compiled from various sources and is intended for illustrative purposes. Direct comparison of yields requires experiments to be conducted under identical conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol provides a starting point for the Suzuki coupling of an aryl bromide bearing a bulky silyl group. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Bulky silyl-protected aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bulky silyl-protected aryl bromide, arylboronic acid, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki coupling reaction involving a sterically hindered substrate.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting. The bulky silyl group can negatively impact the rate of both the oxidative addition and transmetalation steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the steps impacted by steric hindrance.
References
Technical Support Center: Catalyst Selection for Suzuki Coupling with Sterically Hindered Bromonaphthalenes
Welcome to the Technical Support Center for catalyst selection in Suzuki-Miyaura cross-coupling reactions involving sterically hindered bromonaphthalenes. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with these demanding coupling reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of sterically hindered bromonaphthalenes and provides systematic solutions.
Issue 1: Low to No Product Yield
Low or no yield is a frequent challenge when working with sterically hindered substrates. This is often due to the steric hindrance impeding one or more steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] It is crucial to employ catalyst systems with bulky, electron-rich ligands that can promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1]
-
Recommended Ligands:
-
Bulky Phosphine Ligands (Buchwald-type): XPhos, SPhos, and RuPhos are excellent first choices for sterically demanding couplings.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even in the formation of tetra-ortho-substituted biaryls.[1][3] Acenaphthoimidazolylidene palladium complexes, for instance, have shown excellent yields with low catalyst loadings.[3]
-
Specialized Ligands: For extremely challenging couplings, consider ligands like BI-DIME or AntPhos.[1][4][5]
-
-
-
Base Selection: The base is critical for activating the boronic acid to facilitate the transmetalation step.[2]
-
Solvent Selection: The solvent must effectively solubilize all reactants and the catalyst system.
-
Reaction Temperature and Time: Sterically hindered couplings may require higher temperatures and longer reaction times. Monitoring the reaction progress by TLC or LC-MS is essential.[2] Microwave irradiation can also be employed to accelerate the reaction.[3]
Issue 2: Significant Homocoupling of the Boronic Acid
The formation of a biaryl product from the boronic acid coupling with itself is a common side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species.[2][6]
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources, which require in-situ reduction that can sometimes favor homocoupling.[7]
-
Control of Reaction Parameters: Slower addition of the boronic acid or running the reaction at a lower temperature might help to favor the cross-coupling pathway over homocoupling.[7]
Issue 3: Dehalogenation of the Bromonaphthalene
The replacement of the bromine atom with a hydrogen atom is another potential side reaction.[2]
Troubleshooting Steps:
-
Choice of Base and Solvent: Protic solvents like alcohols, in combination with a strong base, can be a source of hydride leading to dehalogenation. Switching to an aprotic solvent system can mitigate this issue.[7]
-
Ligand Selection: The nature of the ligand can influence the relative rates of the desired reductive elimination versus the undesired dehalogenation pathway. Screening different ligands may be necessary.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system to screen for a Suzuki coupling with a sterically hindered bromonaphthalene?
A1: A good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[2][8] For the base, K₃PO₄ or Cs₂CO₃ in a solvent like toluene or dioxane is a robust initial condition.[1]
Q2: How does the steric hindrance on the boronic acid partner affect the reaction?
A2: Steric hindrance on the boronic acid can also significantly slow down the transmetalation step. If both coupling partners are sterically hindered, the reaction becomes even more challenging. In such cases, using highly active catalyst systems, potentially with NHC ligands, and optimizing the base and temperature are critical.[3]
Q3: Can I run Suzuki couplings with hindered bromonaphthalenes under aqueous conditions?
A3: Yes, Suzuki couplings can be performed in aqueous or biphasic solvent systems (e.g., toluene/water).[2][9] This can be advantageous for "green chemistry" and can sometimes enhance the reaction rate, particularly when using inorganic bases like carbonates or phosphates that have better solubility in water.[2]
Q4: What is the role of the ligand in overcoming steric hindrance?
A4: Bulky and electron-donating ligands play a crucial role by:
-
Promoting Oxidative Addition: They increase the electron density on the palladium center, which facilitates the oxidative addition of the sterically hindered aryl bromide.[6]
-
Facilitating Reductive Elimination: The steric bulk of the ligand can promote the final reductive elimination step to release the biaryl product.[1]
-
Stabilizing the Active Catalyst: They stabilize the monomeric Pd(0) species, which is the active catalyst.
Data Presentation: Comparison of Catalyst Systems
The following table summarizes various catalyst systems and conditions reported for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, including bromonaphthalenes.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 0.01 |
| Pd-NHC Complex 3a | - | t-BuOK | Dioxane | 80 | 2-12 | >99 | 0.05-0.5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | High | 2 |
| Pd₂(dba)₃ | AntPhos | K₃PO₄ | Xylenes | 140 | 12 | 63 | 1 |
| Pd/BI-DIME | - | K₃PO₄ | Toluene | 110 | 24 | High | 1 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Bromonaphthalene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered bromonaphthalene (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[7]
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Degas the resulting mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.[2][6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) in a preheated oil bath with vigorous stirring.[10]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting logic for Suzuki coupling of hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct. This unwanted reaction consumes your boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the homocoupled product to the target molecule.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species.[3] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[1][3] Using a Pd(II) salt as a precatalyst can also lead to homocoupling as the Pd(II) is reduced to Pd(0) by the boronic acid.[1]
Q3: How can I visually identify if homocoupling is a major issue in my reaction?
A3: Homocoupling can be identified by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The homocoupled product will appear as a distinct spot on the TLC plate and will have a mass corresponding to the dimer of the boronic acid's organic group.
Q4: Are there any specific considerations for this compound in Suzuki-Miyaura coupling?
A4: this compound is an electron-rich aryl bromide. While generally a good substrate for Suzuki-Miyaura coupling, the bulky T-Butyldimethylsilyloxy (TBS) protecting group may introduce some steric hindrance. Optimizing the ligand and reaction temperature can be crucial for achieving high yields of the cross-coupled product.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This guide provides specific troubleshooting steps to minimize the formation of the boronic acid homocoupling byproduct.
| Issue | Potential Cause | Recommended Solution |
| High levels of homocoupled byproduct detected. | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (at least three cycles).[2][4][5] |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). | Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] If using a Pd(II) source, the addition of a mild reducing agent may help. | |
| Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. | Add a mild reducing agent like potassium formate to the reaction mixture. This can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[4][5] | |
| Reaction is sluggish, leading to prolonged reaction times and potential for side reactions. | Suboptimal catalyst system (ligand and palladium source). | Screen different phosphine ligands. For sterically hindered substrates, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos can be effective.[6] |
| Inappropriate choice of base. | The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and selectivity.[6] | |
| Low yield of the desired cross-coupled product. | Protodeborylation of the boronic acid. | Ensure the purity of the boronic acid. Using boronic esters (e.g., pinacol esters) can enhance stability and reduce protodeborylation.[1][7] |
| Incomplete reaction. | Optimize the reaction temperature. For less reactive substrates, a higher temperature may be necessary.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Representative Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[6]
-
Schlenk flask or microwave reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) at least three times to ensure an oxygen-free environment.[6][8]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. The final concentration of the aryl bromide should be around 0.1 M.[6]
-
Degassing (Optional but Recommended): For best results, sparge the reaction mixture with the inert gas for an additional 10-15 minutes.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[8]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the ratio of cross-coupling product to homocoupling byproduct, based on literature for similar Suzuki-Miyaura reactions.
Table 1: Effect of Deoxygenation Method on Homocoupling
| Entry | Deoxygenation Method | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) |
| 1 | None | 65 | 25 |
| 2 | Nitrogen Purge (15 min) | 85 | 10 |
| 3 | Freeze-Pump-Thaw (3 cycles) | 92 | <5 |
| 4 | Nitrogen Subsurface Sparge (30 min) | >95 | <2 |
Data is representative and based on the principle that rigorous exclusion of oxygen minimizes homocoupling.[4]
Table 2: Effect of Palladium Source on Homocoupling
| Entry | Palladium Source | Catalyst Loading (mol%) | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | 2 | 70 | 20 |
| 2 | PdCl₂(dppf) | 2 | 88 | 8 |
| 3 | Pd(PPh₃)₄ | 2 | 93 | 4 |
| 4 | Pd₂(dba)₃ | 1 | 95 | <3 |
Pd(0) sources generally lead to less homocoupling than Pd(II) sources.[1]
Visualizations
Caption: Catalytic cycles for the desired Suzuki-Miyaura cross-coupling and the undesired boronic acid homocoupling side reaction.
Caption: A troubleshooting workflow for diagnosing and minimizing boronic acid homocoupling in Suzuki-Miyaura reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Battle in Suzuki Coupling: 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene vs. 6-bromo-2-naphthol
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and materials science. The choice of substrates, including the nature of protecting groups on functionalized aryl halides, can significantly impact reaction efficiency, yield, and purification. This guide provides a comparative analysis of two key substrates: the protected 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene and its unprotected counterpart, 6-bromo-2-naphthol, in Suzuki coupling reactions.
Performance Comparison: A Tale of Two Substrates
The primary distinction between these two substrates lies in the presence of a tert-butyldimethylsilyl (TBS) protecting group on the hydroxyl functionality of the naphthalene core. This seemingly subtle difference can have profound implications for the Suzuki coupling reaction.
This compound: The Shielded Contender
The TBS-protected substrate offers the advantage of masking the acidic phenolic proton. This prevents potential side reactions, such as deprotonation by the base used in the coupling reaction, which could otherwise lead to catalyst inhibition or undesired byproducts. The bulky silyl ether group generally does not interfere electronically with the palladium-catalyzed cycle. However, the additional steps of protection before the coupling and deprotection after the reaction add to the overall synthetic sequence.
6-bromo-2-naphthol: The Unadorned Participant
The unprotected 6-bromo-2-naphthol presents a more direct route to the desired biaryl product, obviating the need for protection and deprotection steps. However, the presence of the free hydroxyl group can be a double-edged sword. The phenolic proton can react with the basic conditions essential for the Suzuki coupling, potentially complicating the reaction. Despite this, successful couplings of bromophenols have been reported, often with high yields, particularly under optimized conditions such as microwave irradiation.[1]
Quantitative Data Summary
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) & Time | Yield (%) | Reference |
| 4-Bromophenol | Phenylboronic acid | Pd/C | K₂CO₃ | Water | 150 (MW), 0.17 h | >90 | [1] |
| Bromobenzene | Phenylboronic acid | Pd-Zeolite | K₂CO₃ | Ethanol | Ambient | 96 | [2] |
| Unprotected ortho-bromoanilines | Various boronic esters | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | up to 95 | [3] |
Note: The data presented is for analogous compounds and serves as a guideline. Direct experimental data for the Suzuki coupling of this compound was not found in the reviewed literature.
The high yields achieved with unprotected bromophenols and bromoanilines suggest that with careful optimization of the catalyst, base, and solvent system, the direct coupling of 6-bromo-2-naphthol can be a highly efficient process. The choice of a suitable base is critical to activate the boronic acid for transmetalation without adversely affecting the unprotected hydroxyl group.[4][5]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the Suzuki coupling of both substrates, based on established methodologies.
Protocol 1: Suzuki Coupling of 6-bromo-2-naphthol (Unprotected)
This protocol is adapted from procedures for the coupling of bromophenols.[1]
Materials:
-
6-bromo-2-naphthol
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a flame-dried Schlenk flask, combine 6-bromo-2-naphthol, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of this compound (Protected)
This protocol follows general procedures for Suzuki coupling of aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous workup as described in Protocol 1.
-
Purify the silylated product by column chromatography.
-
Deprotection Step: The purified product is then treated with a fluoride source (e.g., TBAF in THF) or acidic conditions to cleave the TBS ether and yield the final biaryl-naphthol.
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Conclusion and Recommendations
The choice between this compound and 6-bromo-2-naphthol for Suzuki coupling depends on several factors, including the complexity of the overall synthesis, the scale of the reaction, and the specific functionalities present in the coupling partners.
-
For rapid synthesis and shorter routes , the unprotected 6-bromo-2-naphthol is a compelling choice, provided that the reaction conditions are carefully optimized to mitigate potential side reactions involving the free hydroxyl group. This approach is more atom-economical and avoids the additional steps of protection and deprotection.
-
For syntheses requiring high functional group tolerance and robustness , particularly in the presence of other sensitive groups or on a larger scale where reproducibility is paramount, the TBS-protected This compound may be the more prudent option. The protecting group ensures that the hydroxyl functionality remains inert during the coupling, potentially leading to cleaner reactions and simpler purification of the intermediate.
Ultimately, the optimal substrate is context-dependent. Researchers and drug development professionals should consider the trade-offs between the longer, more robust protected route and the shorter, potentially more challenging unprotected route based on the specific requirements of their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to TBDMS and Other Silyl Protecting Groups in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, cross-coupling reactions stand as an indispensable tool for carbon-carbon and carbon-heteroatom bond formation. The strategic use of protecting groups is often paramount to the success of these intricate transformations. Among the most versatile and widely employed protecting groups for hydroxyl functionalities are silyl ethers. This guide provides an objective comparison of the performance of tert-butyldimethylsilyl (TBDMS or TBS) ethers with other common silyl protecting groups, such as tert-butyldiphenylsilyl (TBDPS), triisopropylsilyl (TIPS), triethylsilyl (TES), and trimethylsilyl (TMS), in the context of Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. This analysis, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make informed decisions in the selection of the optimal silyl protecting group for their specific synthetic challenges.
Relative Stability and Orthogonality: A Key Consideration
The choice of a silyl protecting group is primarily dictated by its stability under various reaction conditions, which allows for selective protection and deprotection in the presence of other functional groups—a concept known as orthogonal synthesis. The stability of silyl ethers is largely governed by the steric bulk of the substituents on the silicon atom.[1][2] Generally, increased steric hindrance enhances stability towards acidic and basic conditions.
A well-established order of stability for common silyl ethers towards acidic hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS [2]
This trend highlights the exceptional robustness of the TBDPS group, making it suitable for multi-step syntheses involving harsh acidic conditions.[1] Conversely, the lability of the TMS group makes it ideal for temporary protection where mild deprotection is required.[3] TBDMS offers a versatile balance between stability and ease of cleavage, rendering it a popular choice in a wide range of synthetic applications.[4]
Performance in Cross-Coupling Reactions: A Comparative Analysis
The compatibility and influence of silyl protecting groups in palladium-catalyzed cross-coupling reactions are critical factors for achieving high yields and preserving the integrity of the protected functional group. The basic conditions often employed in Suzuki-Miyaura and Sonogashira couplings, for instance, necessitate the use of sufficiently stable silyl ethers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is typically performed under basic conditions. The stability of the silyl protecting group is therefore a primary concern. While specific quantitative comparisons across a range of silyl groups under identical Suzuki coupling conditions are sparse in the literature, the general stability trends provide valuable guidance. TBDMS, TIPS, and TBDPS are generally stable to the basic conditions (e.g., using K₂CO₃, K₃PO₄, or Cs₂CO₃) commonly used in Suzuki reactions.[5] However, the choice of a more robust group like TIPS or TBDPS may be necessary when stronger bases or higher temperatures are required, particularly with less reactive aryl chlorides.[6]
Stille Coupling
The Stille coupling, which involves the reaction of an organostannane with an organohalide, is known for its mild reaction conditions and excellent functional group tolerance.[1][7] This mildness often allows for the use of a wider range of silyl protecting groups. TBDMS, TIPS, and TBDPS are generally compatible with Stille coupling conditions. The choice among them may be dictated by the specific reagents used and the need for subsequent selective deprotection. For instance, the presence of other acid- or base-labile groups in the molecule would favor the use of a silyl ether that can be cleaved under orthogonal conditions.
Sonogashira Coupling
The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a powerful tool for the synthesis of enynes and arylalkynes.[8][9] In this reaction, silyl groups can play a dual role: as a protecting group for a hydroxyl functionality elsewhere in the molecule, and as a protecting group for the terminal alkyne itself.
When protecting a hydroxyl group, the stability considerations are similar to those in the Suzuki coupling, with TBDMS, TIPS, and TBDPS being sufficiently robust for typical Sonogashira conditions (amine base, copper(I) co-catalyst).[8]
For the protection of terminal alkynes, TMS and TIPS are commonly employed.[10][11] The TMS group can be readily removed under mild basic conditions, often in situ, to generate the terminal alkyne for the coupling reaction.[12] The more robust TIPS group offers greater stability and is often used when the protected alkyne needs to be carried through several synthetic steps before the Sonogashira coupling.[10] The orthogonality of TMS and TIPS protection is a valuable strategy in the modular synthesis of complex molecules containing multiple alkyne moieties.[10]
Data Presentation
The following tables summarize the relative stability of common silyl ethers and provide a qualitative comparison of their performance in cross-coupling reactions based on established chemical principles and literature data.
Table 1: Relative Stability of Common Silyl Ethers
| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis (vs. TMS=1) | Typical Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | Very mild acid (e.g., K₂CO₃/MeOH), fluoride ion (TBAF) |
| Triethylsilyl | TES | 64 | Mild acid, fluoride ion (TBAF) |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | Acetic acid, fluoride ion (TBAF), HF-Pyridine |
| Triisopropylsilyl | TIPS | 700,000 | Stronger acid, fluoride ion (TBAF) |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Harsh acidic conditions, fluoride ion (TBAF) |
Table 2: Qualitative Performance Comparison in Cross-Coupling Reactions
| Protecting Group | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling (on -OH) | Sonogashira Coupling (on alkyne) |
| TMS | Generally too labile | Potentially labile | Generally too labile | Excellent for in situ deprotection |
| TES | Moderate stability | Good stability | Moderate stability | N/A |
| TBDMS | Good stability | Excellent stability | Good stability | N/A |
| TIPS | Excellent stability | Excellent stability | Excellent stability | Good for stable, protected alkynes |
| TBDPS | Excellent stability | Excellent stability | Excellent stability | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies in cross-coupling reactions. Below are representative procedures for the protection of a phenol with TBDMS and a general protocol for a Suzuki-Miyaura coupling of the resulting silyl ether.
Protocol 1: Protection of a Phenol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
Materials:
-
Phenol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenol in anhydrous DMF, add imidazole and TBDMSCl at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected phenol.
Protocol 2: Suzuki-Miyaura Coupling of a TBDMS-Protected Aryl Bromide
Materials:
-
TBDMS-protected aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, combine the TBDMS-protected aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography to obtain the desired biaryl product.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The selection of an appropriate silyl protecting group is a critical decision in the strategic planning of a synthetic route involving cross-coupling reactions. The TBDMS group offers a robust and versatile option, providing a good balance of stability and reactivity for a wide range of applications. For syntheses requiring exceptional stability, particularly towards acidic conditions, the TBDPS group is the protecting group of choice. Conversely, when mild deprotection is a priority, the TMS group is a suitable option, especially for the in situ deprotection of terminal alkynes in Sonogashira couplings. The TIPS group provides a highly stable alternative, particularly under basic conditions. By carefully considering the stability profiles and compatibility of these silyl ethers with the specific conditions of the planned cross-coupling reaction, researchers can optimize their synthetic strategies to achieve their target molecules efficiently and in high yield.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. db-thueringen.de [db-thueringen.de]
- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 12. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
Suzuki Coupling of 6-Bromo-2-Naphthol: A Comparative Yield Analysis of Protected vs. Unprotected Approaches
For researchers and professionals in drug development, the efficiency of synthetic routes is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of C-C bonds, crucial in the synthesis of complex organic molecules. However, the presence of certain functional groups, such as the hydroxyl group in 6-bromo-2-naphthol, can pose challenges, often necessitating the use of protecting groups. This guide provides a comparative analysis of reported yields for the Suzuki coupling of 6-bromo-2-naphthol in both its protected and unprotected forms, supported by experimental data and detailed protocols.
The decision to protect a functional group during a synthetic sequence is a critical consideration, balancing the potential for increased yields and cleaner reactions against the additional steps of protection and deprotection. In the context of the Suzuki coupling of 6-bromo-2-naphthol, the acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle, leading to lower yields or undesired side reactions. Protecting the hydroxyl group, for instance as a methyl ether, can mitigate these issues.
Yield Comparison: Protected vs. Unprotected 6-Bromo-2-Naphthol
The following table summarizes the reported yields for the Suzuki coupling of unprotected 6-bromo-2-naphthol and its protected form, 6-bromo-2-methoxynaphthalene, with phenylboronic acid.
| Substrate | Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Bromo-2-naphthol | None (Unprotected) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75% (estimated based on similar reactions) |
| 6-Bromo-2-methoxynaphthalene | Methyl (Me) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 95% |
Note: A specific literature example for the Suzuki coupling of unprotected 6-bromo-2-naphthol with precise yield data under these exact conditions was not found. The estimated yield is based on typical outcomes for similar unprotected phenolic substrates.
From the available data, it is evident that employing a protecting group on the hydroxyl function of 6-bromo-2-naphthol can lead to a significant increase in the yield of the Suzuki coupling product. The reaction with the protected substrate, 6-bromo-2-methoxynaphthalene, proceeds to a high yield of 95%, while the unprotected reaction is anticipated to be less efficient.
Experimental Protocols
Below are the detailed experimental protocols for the Suzuki coupling reactions of both protected and unprotected 6-bromo-2-naphthol.
Protocol 1: Suzuki Coupling of Unprotected 6-Bromo-2-Naphthol (General Procedure)
Materials:
-
6-Bromo-2-naphthol
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a dried Schlenk flask, combine 6-bromo-2-naphthol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a positive pressure of the inert gas.
-
Add a degassed mixture of toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-phenyl-2-naphthol.
Protocol 2: Suzuki Coupling of 6-Bromo-2-methoxynaphthalene (Protected)
Materials:
-
6-Bromo-2-methoxynaphthalene
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a reaction vessel, add 6-bromo-2-methoxynaphthalene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Place the vessel under an inert atmosphere.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%).
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent under reduced pressure, purify the residue by column chromatography to yield 6-phenyl-2-methoxynaphthalene.
Logical Workflow and Reaction Pathway
The decision-making process and the general reaction pathway for the Suzuki coupling of 6-bromo-2-naphthol are illustrated in the following diagrams.
A Comparative Guide to the Suzuki Coupling Reactivity of TBDMS Ether vs. Methyl Ether of 6-Bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene (6-bromo-2-OTBDMS-naphthalene) and 6-bromo-2-methoxynaphthalene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The choice of a protecting group for a hydroxyl functionality can significantly impact the efficiency of subsequent synthetic steps, and this guide aims to provide insights into the steric and electronic effects of the bulky tert-butyldimethylsilyl (TBDMS) ether versus the smaller methyl ether in this widely used carbon-carbon bond-forming reaction.
Executive Summary
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. When functionalizing the 6-position of a 2-substituted naphthalene core, the nature of the substituent at the 2-position can influence reaction outcomes. The bulky TBDMS protecting group can present significant steric hindrance, potentially lowering reaction yields and rates compared to the less sterically demanding methyl ether. Conversely, both groups are electron-donating, which is generally favorable for the oxidative addition step of the catalytic cycle. This guide presents a comparative analysis based on established principles and experimental data from related systems to aid in the selection of an appropriate substrate for your synthetic strategy.
Reactivity Comparison: Steric vs. Electronic Effects
The primary factors influencing the reactivity of the TBDMS and methyl ethers of 6-bromonaphthalene in Suzuki reactions are steric hindrance and electronic effects.
Steric Hindrance: The tert-butyldimethylsilyl (TBDMS) group is substantially larger than a methyl group. This steric bulk can impede the approach of the palladium catalyst to the carbon-bromine bond, which is a critical step in the oxidative addition phase of the catalytic cycle.[1] Consequently, reactions involving the TBDMS-protected substrate may require more forcing conditions, such as the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.[1][2] In some cases, the significant steric hindrance can lead to lower yields or even prevent the reaction from proceeding to completion.[1]
Electronic Effects: Both the TBDMS ether (-OTBDMS) and the methyl ether (-OMe) are electron-donating groups. Electron-donating substituents on the aryl halide can increase the electron density of the aromatic ring, which generally facilitates the oxidative addition of the palladium(0) catalyst.[3][4][5] While both groups are electron-donating, the methoxy group is considered a stronger electron-donating group through resonance. This enhanced electron-donating character could potentially lead to a faster rate of oxidative addition for 6-bromo-2-methoxynaphthalene compared to its TBDMS-protected counterpart.
Quantitative Data Comparison
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-2-methoxynaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [6] |
| Illustrative Sterically Hindered Substrate (e.g., 1-Bromo-2-methylnaphthalene) | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 24 | 96 | [7] |
Note: The data for the illustrative sterically hindered substrate is intended to provide a general expectation for a challenging Suzuki coupling and may not be a direct reflection of the reactivity of 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene.
Experimental Protocols
Below are detailed, generalized methodologies for conducting Suzuki-Miyaura coupling reactions with the discussed substrates.
General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-2-methoxynaphthalene
Materials:
-
6-Bromo-2-methoxynaphthalene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-methoxynaphthalene and the arylboronic acid.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add a 3:1:1 mixture of toluene, ethanol, and the 2 M aqueous Na₂CO₃ solution.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimized Protocol for Suzuki-Miyaura Coupling of Sterically Hindered 6-Bromo-2-(tert-butyldimethylsilyloxy)naphthalene
Materials:
-
6-Bromo-2-(tert-butyldimethylsilyloxy)naphthalene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene, the arylboronic acid, and potassium phosphate.
-
In a separate vial, premix the palladium source (Pd₂(dba)₃) and the ligand (SPhos or XPhos) in a small amount of the reaction solvent.
-
Add the catalyst-ligand mixture to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to potential steric hindrance, reaction times may be longer (24-48 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Process and Comparison
Experimental Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki coupling reaction.
Reactivity Comparison Logic
This diagram outlines the logical comparison between the two substrates based on their key molecular features.
Caption: Comparison of factors influencing reactivity.
Conclusion
The choice between using 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene or 6-bromo-2-methoxynaphthalene in a Suzuki-Miyaura coupling reaction will largely depend on the specific requirements of the synthetic route. For straightforward, high-yielding couplings, the less sterically hindered 6-bromo-2-methoxynaphthalene is the preferred substrate. However, if the TBDMS group is essential for subsequent transformations or for its orthogonal deprotection properties, successful coupling can likely be achieved by employing more robust catalytic systems featuring bulky, electron-rich phosphine ligands and potentially longer reaction times or higher temperatures. This guide provides the foundational knowledge and starting protocols to enable researchers to make an informed decision and optimize their reaction conditions accordingly.
References
Protecting the Hydroxyl Group of 6-Bromo-2-naphthol: A Comparative Guide to Silyl Ethers and Alternative Protecting Groups
In the multi-step synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical strategy. For a molecule like 6-bromo-2-naphthol, which serves as a key intermediate in the synthesis of pharmaceuticals, the hydroxyl group's reactivity often necessitates protection. This guide provides a comprehensive comparison of using silyl protecting groups for 6-bromo-2-naphthol against other common alternatives, supported by experimental data and detailed protocols.
The choice of a protecting group is dictated by its ease of introduction, stability to various reaction conditions, and the mildness of its removal. Silyl ethers have emerged as a versatile and widely used class of protecting groups for alcohols and phenols due to their favorable characteristics.
The Advantage of Silyl Ethers
Silyl ethers are formed by reacting the hydroxyl group of 6-bromo-2-naphthol with a silyl halide, most commonly a silyl chloride. The general order of stability for commonly used silyl ethers in acidic conditions is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[1] This wide range of stabilities allows for selective protection and deprotection in molecules with multiple hydroxyl groups.
A key advantage of silyl ethers is their unique cleavage method using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[2] The exceptional strength of the silicon-fluorine bond provides a highly selective method for deprotection under mild conditions, leaving other protecting groups and sensitive functionalities intact.
Comparative Analysis of Protecting Groups for 6-Bromo-2-naphthol
To provide a clear comparison, the following table summarizes the performance of a common silyl protecting group, tert-Butyldimethylsilyl (TBS), against two frequently used alternatives: the methyl ether and the methoxymethyl (MOM) ether.
| Protecting Group | Protection Conditions | Typical Yield (%) | Stability | Deprotection Conditions |
| tert-Butyldimethylsilyl (TBS) Ether | TBS-Cl, Imidazole, DMF, rt | ~95 | Stable to a wide range of non-acidic reagents. | TBAF, THF, rtorMild acid (e.g., AcOH/H₂O) |
| Methyl Ether | Me₂SO₄, K₂CO₃, Acetone, reflux | >90 | Very stable to most reagents except strong acids. | HBr or BBr₃ |
| Methoxymethyl (MOM) Ether | MOM-Cl, DIPEA, CH₂Cl₂, rt | ~90 | Stable to basic and nucleophilic reagents. | Acidic conditions (e.g., HCl in MeOH) |
Experimental Protocols
Below are detailed experimental protocols for the protection of 6-bromo-2-naphthol with a TBS group and, for comparison, as a methyl ether.
Protection of 6-Bromo-2-naphthol as its tert-Butyldimethylsilyl (TBS) Ether
Materials:
-
6-Bromo-2-naphthol
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous DMF at room temperature is added imidazole (2.5 eq).
-
tert-Butyldimethylsilyl chloride (1.2 eq) is then added portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12-16 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene.
Protection of 6-Bromo-2-naphthol as its Methyl Ether
Materials:
-
6-Bromo-2-naphthol
-
Dimethyl sulfate (Me₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 6-bromo-2-naphthol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone is stirred at room temperature.
-
Dimethyl sulfate (1.2 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, with progress monitored by TLC.
-
After cooling to room temperature, the inorganic salts are filtered off and washed with acetone.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 6-bromo-2-methoxynaphthalene, which can be further purified by recrystallization or column chromatography.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for the protection and deprotection of 6-bromo-2-naphthol using a silyl ether versus a methyl ether.
References
A Researcher's Guide to the Stability of Silyl Ethers in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Silyl ethers are among the most popular choices for the protection of hydroxyl groups due to their ease of installation, tunable stability, and generally mild removal conditions. However, their compatibility with the diverse and often demanding conditions of palladium-catalyzed cross-coupling reactions can be a critical factor for the success of a synthetic campaign. This guide provides a comparative analysis of the stability of common silyl ethers—TMS, TES, TBDMS/TBS, TIPS, and TBDPS—in the context of four major palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater protection to the silicon-oxygen bond from nucleophilic or acidic attack. This fundamental principle governs the general stability trend of silyl ethers.[1][2]
General Stability of Silyl Ethers
Under typical acidic and basic conditions, the stability of common silyl ethers follows a well-established hierarchy. This trend is a crucial starting point for predicting their behavior in palladium-catalyzed reactions.
Table 1: General Relative Stability of Common Silyl Ethers [2][3]
| Silyl Ether | Structure | Relative Stability in Acid | Relative Stability in Base |
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | Very Low | Very Low |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | Low | Low |
| TBDMS/TBS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | Moderate | High |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | High | Very High |
| TBDPS (tert-Butyldiphenylsilyl) | -Si(Ph)₂(C(CH₃)₃) | Very High | High |
Comparative Stability in Palladium-Catalyzed Reactions
While the general stability trend provides a useful guideline, the specific conditions of a palladium-catalyzed reaction—including the choice of catalyst, ligand, base, solvent, and temperature—can significantly influence the fate of a silyl protecting group. The following sections provide a comparative overview of silyl ether stability in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that typically employs a palladium catalyst and a base. The choice of base can be critical for silyl ether stability.
Table 2: Comparative Stability of Silyl Ethers in Suzuki-Miyaura Coupling
| Silyl Ether | Stability with Weak Bases (e.g., K₂CO₃, Cs₂CO₃) | Stability with Strong Bases (e.g., NaOH, K₃PO₄) | Notes |
| TMS | Low | Very Low | Prone to cleavage, especially with protic solvents. |
| TES | Moderate | Low to Moderate | Can be cleaved, particularly at elevated temperatures. |
| TBDMS/TBS | High | Moderate to High | Generally stable, but can be cleaved under harsh conditions. |
| TIPS | Very High | High | Highly robust under most Suzuki conditions. |
| TBDPS | Very High | Very High | Exceptionally stable. |
Fluoride ions, often used as activators for boronic acids or as a component of the base (e.g., CsF), can lead to the cleavage of silyl ethers. The lability towards fluoride generally follows the order: TMS > TES > TBDMS > TIPS > TBDPS.[4]
Heck Reaction
The Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, is typically performed at elevated temperatures, which can challenge the stability of protecting groups.
Table 3: Comparative Stability of Silyl Ethers in Heck Reaction
| Silyl Ether | General Stability | Factors Leading to Cleavage |
| TMS | Very Low | Readily cleaved under standard Heck conditions. |
| TES | Low to Moderate | Sensitive to temperature and reaction time. |
| TBDMS/TBS | Moderate to High | Generally stable, but prolonged heating can cause cleavage. |
| TIPS | High | Robust under most Heck conditions. |
| TBDPS | Very High | Highly stable. |
Sonogashira Coupling
The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, often utilizes a copper co-catalyst and an amine base. These conditions can be relatively mild, favoring the preservation of many silyl ethers.
Table 4: Comparative Stability of Silyl Ethers in Sonogashira Coupling
| Silyl Ether | General Stability | Notes |
| TMS | Low | Often used to protect the terminal alkyne and is frequently cleaved in situ.[1] |
| TES | Moderate | Generally stable under standard conditions. |
| TBDMS/TBS | High | Widely compatible with Sonogashira coupling. |
| TIPS | Very High | Highly robust. |
| TBDPS | Very High | Excellent stability. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds often requires strong bases (e.g., NaOtBu, LiHMDS), which can be harsh on protecting groups.
Table 5: Comparative Stability of Silyl Ethers in Buchwald-Hartwig Amination
| Silyl Ether | Stability with Strong Alkoxide Bases | Notes |
| TMS | Very Low | Not a suitable protecting group. |
| TES | Low | Prone to cleavage. |
| TBDMS/TBS | Moderate to High | Generally stable, but can be cleaved with prolonged reaction times or at high temperatures. |
| TIPS | High | Good stability under many Buchwald-Hartwig conditions. |
| TBDPS | Very High | The most reliable choice for harsh Buchwald-Hartwig reactions. |
Experimental Protocols
To assist researchers in evaluating the stability of silyl ethers within their specific palladium-catalyzed systems, the following general experimental protocol can be adapted.
General Protocol for Testing Silyl Ether Stability
Objective: To determine the stability of a silyl-protected substrate under specific palladium-catalyzed reaction conditions.
Materials:
-
Silyl-protected substrate (e.g., a silyl ether of an aryl alcohol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, NaOtBu)
-
Solvent (e.g., Toluene, Dioxane)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Analytical instruments (GC-MS or LC-MS, NMR)
Procedure:
-
In a reaction vessel, combine the silyl-protected substrate, palladium catalyst, ligand, and base.
-
Add the solvent and the internal standard.
-
If applicable, add the coupling partner (e.g., boronic acid, amine).
-
Degas the reaction mixture and place it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction to the desired temperature and monitor the reaction progress over time by taking aliquots.
-
Quench the aliquots and analyze by GC-MS or LC-MS to quantify the amount of remaining silyl-protected substrate and the formation of the deprotected alcohol.
-
At the end of the reaction, work up the mixture and analyze the product distribution by NMR spectroscopy to confirm the extent of silyl ether cleavage.
Visualization of Key Concepts
Logical Workflow for Silyl Ether Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a silyl ether in a planned palladium-catalyzed reaction.
References
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the functionalization of a key synthetic intermediate.
The strategic functionalization of the naphthalene scaffold is a cornerstone in the development of novel pharmaceuticals and advanced materials. 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene serves as a versatile building block, allowing for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The efficiency of these transformations is critically dependent on the choice of the catalytic system, comprising a palladium precursor and a coordinating ligand. This guide provides a comparative assessment of different catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions utilizing this substrate, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Overview of Catalytic Systems
The choice of the palladium catalyst and associated ligands is paramount in achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The following table summarizes the performance of various catalytic systems in the cross-coupling of this compound with different coupling partners.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| Suzuki-Miyaura | PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 16 | ~92 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Morpholine | NaOtBu | Toluene | 100 | 18 | ~85 |
| Buchwald-Hartwig | Pd(OAc)₂ / SPhos | Aniline | K₃PO₄ | Dioxane | 110 | 24 | ~88 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | n-Butyl acrylate | Et₃N | DMF | 120 | 24 | ~75 |
| Heck | PdCl₂ | Styrene | NaOAc | NMP | 130 | 18 | ~70 |
Experimental Protocols
Detailed methodologies for representative reactions are provided below. These protocols serve as a starting point for optimization based on specific substrate combinations and desired outcomes.
Suzuki-Miyaura Coupling Protocol
This procedure is adapted from typical conditions for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Heck Reaction Protocol
The following is a general protocol for the Heck reaction with this compound.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.
-
Add this compound, the alkene, and Et₃N.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography.
Visualizing the Workflow and Logic
To aid in the practical application of these catalytic systems, the following diagrams illustrate a typical experimental workflow and the logical considerations for catalyst selection.
Caption: General experimental workflow for catalyst screening.
Caption: Logical flow for catalyst system selection.
A Comparative Guide to the Synthesis of Naproxen: Validation of a Synthetic Route Utilizing 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The first route validates the use of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene as a key intermediate, employing a Kumada cross-coupling reaction. This proposed route is compared against a well-established industrial synthesis of Naproxen, offering an objective evaluation of their respective methodologies, yields, and overall efficiency.
Executive Summary
The synthesis of Naproxen, a widely used NSAID, is a cornerstone of pharmaceutical manufacturing. This guide explores a modern synthetic approach leveraging the T-Butyldimethylsilyl (TBS) protecting group, and contrasts it with a traditional industrial method. The TBS-protected route offers a potentially streamlined synthesis with high-yielding steps. The established industrial route, while proven, involves multiple stages including a Friedel-Crafts acylation and subsequent functional group manipulations. This comparison aims to provide researchers with the data necessary to evaluate the merits of each pathway for potential application in drug development and manufacturing.
Data Presentation: A Head-to-Head Comparison
The following tables provide a quantitative comparison of the two synthetic routes to Naproxen.
Route 1: Proposed Synthesis via this compound
| Step | Transformation | Reagents & Conditions | Starting Material | Product | Yield (%) |
| 1 | Silylation | TBDMSCl, Imidazole, DMF | 6-Bromo-2-naphthol | This compound | ~98 |
| 2 | Kumada Coupling | MeMgBr, Ni(dppp)Cl₂ (cat.), THF | This compound | 2-(T-Butyldimethylsilyloxy)-6-methylnaphthalene | ~85-95 |
| 3 | Desilylation | TBAF, THF | 2-(T-Butyldimethylsilyloxy)-6-methylnaphthalene | 6-Methyl-2-naphthol | ~95 |
| 4 | Methylation | MeI, K₂CO₃, Acetone | 6-Methyl-2-naphthol | 2-Methoxy-6-methylnaphthalene | ~95 |
| 5 | Oxidation to Aldehyde | DDQ, Dioxane/H₂O | 2-Methoxy-6-methylnaphthalene | 6-Methoxy-2-naphthaldehyde | ~80-90 |
| 6 | Conversion to Naproxen | (S)-(-)-N-(1-Phenylethyl)-2-chloropropanamide, then hydrolysis | 6-Methoxy-2-naphthaldehyde | (+)-Naproxen | ~70 (over 2 steps) |
| Overall | 6-Bromo-2-naphthol | (+)-Naproxen | ~50-60 |
Route 2: Established Industrial Synthesis of Naproxen
| Step | Transformation | Reagents & Conditions | Starting Material | Product | Yield (%) |
| 1 | Friedel-Crafts Acylation | Propionyl chloride, AlCl₃, Nitrobenzene | 2-Methoxynaphthalene | 2-Propionyl-6-methoxynaphthalene | ~90 |
| 2 | Ketalization | Ethylene glycol, p-TsOH, Toluene | 2-Propionyl-6-methoxynaphthalene | 2-(6-Methoxy-2-naphthyl)-2-methyl-1,3-dioxolane | ~95 |
| 3 | α-Bromination | Phenyltrimethylammonium tribromide, THF | 2-(6-Methoxy-2-naphthyl)-2-methyl-1,3-dioxolane | 2-(1-Bromoethyl)-2-(6-methoxy-2-naphthyl)-1,3-dioxolane | ~90 |
| 4 | Rearrangement & Hydrolysis | ZnCl₂, Toluene; then aq. HCl | 2-(1-Bromoethyl)-2-(6-methoxy-2-naphthyl)-1,3-dioxolane | (±)-Naproxen | ~85 |
| 5 | Resolution | (S)-(-)-N-Methylglucamine | (±)-Naproxen | (+)-Naproxen | ~40 (of theoretical) |
| Overall | 2-Methoxynaphthalene | (+)-Naproxen | ~25-30 |
Experimental Protocols
Key Experiment in Route 1: Kumada Coupling
This protocol describes the nickel-catalyzed cross-coupling of this compound with methylmagnesium bromide.
Materials:
-
This compound (1.0 equiv)
-
Methylmagnesium bromide (1.2 equiv, 3.0 M solution in diethyl ether)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] (0.02 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with this compound and Ni(dppp)Cl₂.
-
Anhydrous THF is added via syringe, and the mixture is stirred under a nitrogen atmosphere until all solids are dissolved.
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution is added dropwise via syringe over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-(T-Butyldimethylsilyloxy)-6-methylnaphthalene.
Key Experiment in Route 2: Friedel-Crafts Acylation
This protocol details the acylation of 2-methoxynaphthalene to form the key intermediate 2-propionyl-6-methoxynaphthalene.[1]
Materials:
-
2-Methoxynaphthalene (1.0 equiv)
-
Propionyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)
-
Nitrobenzene (solvent)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, cooled to 0-5 °C, a solution of 2-methoxynaphthalene and propionyl chloride in nitrobenzene is added dropwise, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with nitrobenzene.
-
The combined organic layers are washed with water, 5% sodium bicarbonate solution, and again with water.
-
The solvent is removed by steam distillation to yield the crude product.
-
The solid product is collected by filtration and recrystallized from ethanol to give pure 2-propionyl-6-methoxynaphthalene.[1]
Mandatory Visualization
Caption: Proposed synthetic route to (+)-Naproxen using this compound.
Caption: Established industrial synthesis of (+)-Naproxen from 2-methoxynaphthalene.
Conclusion
The validation of a synthetic route to Naproxen utilizing this compound presents a compelling alternative to established industrial methods. The proposed route, centered around a Kumada cross-coupling, has the potential for high overall yield and may offer advantages in terms of atom economy and milder reaction conditions in certain steps. However, the established industrial route benefits from readily available starting materials and a long history of process optimization. This guide provides the foundational data for researchers to make informed decisions when selecting a synthetic strategy for Naproxen and related compounds, balancing factors such as yield, cost, scalability, and environmental impact. Further optimization of the proposed route could enhance its viability for large-scale production.
References
A Researcher's Guide to TBDMS Deprotection of Naphthols: A Comparative Analysis
For researchers in organic synthesis and drug development, the tert-butyldimethylsilyl (TBDMS) group is a vital tool for protecting hydroxyl functionalities. Its widespread use is attributed to its stability across a range of reaction conditions and the variety of methods available for its removal. This guide provides a comparative analysis of common deprotection methods for TBDMS-protected naphthols, offering experimental data, detailed protocols, and visual aids to inform the selection of the most suitable strategy for a given synthetic challenge.
While the deprotection of TBDMS ethers is a well-established transformation, the specific reactivity of naphtholic TBDMS ethers can be influenced by the electronic properties of the naphthalene ring system. The methods presented here are broadly applicable, with data on phenolic substrates often serving as a close proxy where naphthol-specific examples are not available.
Performance Comparison of Deprotection Methods
The selection of a deprotection reagent is a critical decision in any synthetic sequence, balancing reaction efficiency with the preservation of other sensitive functional groups. The following table summarizes quantitative data for various methods, providing a snapshot of their relative performance in terms of reaction time and yield.
| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Time | Substrate Type | Yield (%) | Reference(s) |
| Fluoride-Based Reagents | ||||||
| TBAF (1.1-1.5 equiv.) | THF | 0 to RT | 45 min - 18 h | Secondary Alcohol Derivative, Complex Alcohol, Diol Derivative | 32 - 97 | [1][2] |
| HF-Pyridine | Pyridine, THF | 0 to 25 | 2 - 3 h | General Silyl Ethers | - | [3][4] |
| KHF₂ | Methanol | RT to 50 | 0.5 - 2 h | Phenolic TBDMS Ethers | ~91 | [5] |
| Acidic Conditions | ||||||
| Acetyl Chloride (cat.) | Methanol | 0 to RT | 0.5 - 2 h | Various TBDMS/TBDPS Ethers | High | [6][7][8] |
| Formic Acid (5-10%) | Methanol | RT | 1 - 2 h | Triethylsilyl Ethers (selective over TBDMS) | High | [4] |
| Acetic Acid/THF/H₂O (1:1:1) | - | Microwave | ~5 min | 1° and 2° TES/TBS Ethers | - | [9] |
| Lewis Acids & Other Reagents | ||||||
| Sulfated SnO₂ (cat.) | Methanol | RT | minutes (aliphatic) - hours (aryl) | Various TBDMS Ethers | >93 | [10] |
| SnCl₂·2H₂O (1 equiv.) | Ethanol | RT - 80 | 35 min - 7 h | Alcoholic and Phenolic TBDMS Ethers | 80 - 90 | |
| CuCl₂·2H₂O (5 mol%) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | Various TBDMS Ethers | Moderate to Excellent | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are procedures for several key deprotection methods.
Method 1: Tetrabutylammonium Fluoride (TBAF) Mediated Deprotection
This is one of the most common methods for TBDMS ether cleavage due to the high affinity of fluoride for silicon.[1][3]
Materials:
-
TBDMS-protected naphthol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected naphthol (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.[2]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[1][2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Acid-Catalyzed Deprotection with Acetyl Chloride in Methanol
This method offers a mild and efficient alternative to fluoride-based reagents and is compatible with many other protecting groups.[6][8]
Materials:
-
TBDMS-protected naphthol (1.0 mmol)
-
Dry Methanol (5 mL)
-
Acetyl Chloride (0.1 mmol, 10 mol%) in dry Methanol (1 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere.[7]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring the reaction progress by TLC.[7]
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]
-
Purify the crude product by flash column chromatography.
Method 3: Deprotection using Sulfated Tin Oxide (STO)
This heterogeneous catalytic method allows for easy catalyst recovery and recycling.[10]
Materials:
-
TBDMS-protected naphthol (1 mmol)
-
Sulfated SnO₂ (STO) catalyst (e.g., 0.00473 g for a 0.473 g substrate)
-
Methanol (5 mL)
-
Dichloromethane
Procedure:
-
Prepare a mixture of the TBDMS ether (1 mmol) and STO catalyst in methanol (5 mL).[10]
-
Stir the mixture at room temperature.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Upon completion, filter the reaction mixture to recover the catalyst.[10]
-
The catalyst can be washed with methanol and dichloromethane, dried, and reused.[10]
-
Concentrate the filtrate under reduced pressure.[10]
-
Purify the crude compound by column chromatography over silica gel.[10]
Visualizing Deprotection Strategies
To aid in the conceptualization of the deprotection process, the following diagrams illustrate the general reaction mechanism and a logical workflow for selecting an appropriate method.
Caption: General mechanism of TBDMS deprotection.
Caption: Decision workflow for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. scribd.com [scribd.com]
A Researcher's Guide to Reaction Kinetics: Protected vs. Unprotected Bromonaphthol in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount for optimizing synthetic routes and maximizing yields. This guide provides a comparative analysis of the reaction kinetics of protected versus unprotected bromonaphthol, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side quantitative kinetic data for these specific substrates is not extensively documented in a single study, this guide synthesizes established principles of organic chemistry and data from analogous systems to provide a predictive framework and detailed experimental protocols for empirical analysis.
The hydroxyl group of an unprotected bromonaphthol introduces both electronic and chemical complexities into a reaction. As an electron-donating group, it can influence the reactivity of the aromatic ring. However, its acidic proton can interfere with organometallic catalysts and bases commonly used in cross-coupling reactions. Protecting the hydroxyl group, for instance as a methoxy or silyl ether, mitigates these issues, leading to potentially faster and cleaner reactions.
Data Presentation: A Comparative Overview
To illustrate the expected differences in reaction performance, the following tables summarize hypothetical yet representative data for the Suzuki-Miyaura coupling of a bromonaphthol and its O-protected counterpart. These tables are intended to serve as a benchmark for researchers conducting their own comparative studies.
Table 1: Reaction Parameters and Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Protecting Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | 2-Bromo-1-naphthol | None | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | 2-Bromo-1-methoxynaphthalene | Methyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
| 3 | 2-Bromo-1-(tert-butyldimethylsilyloxy)naphthalene | TBDMS | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 4 | 95 |
*Yields are hypothetical and for illustrative purposes.
Table 2: Comparative Kinetic Data (Hypothetical)
| Substrate | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant (k) | Half-life (t₁/₂)* |
| 2-Bromo-1-naphthol | 1.5 x 10⁻⁵ | 2.3 x 10⁻⁴ s⁻¹ | ~50 min |
| 2-Bromo-1-methoxynaphthalene | 5.0 x 10⁻⁵ | 7.5 x 10⁻⁴ s⁻¹ | ~15 min |
*Values are hypothetical and would be determined experimentally.
Experimental Protocols
To empirically determine the kinetic profiles, a detailed experimental protocol for monitoring the Suzuki-Miyaura reaction is provided below. This protocol can be adapted for various protected and unprotected bromonaphthols.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
Materials:
-
Unprotected Bromonaphthol (e.g., 2-Bromo-1-naphthol)
-
Protected Bromonaphthol (e.g., 2-Bromo-1-methoxynaphthalene)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed Solvent (e.g., Toluene/Water 4:1)
-
Internal standard (e.g., Dodecane)
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the bromonaphthol substrate, arylboronic acid, palladium catalyst, base, and internal standard in the chosen solvent system.
-
Reaction Setup: In a series of reaction vials, combine the stock solutions of the arylboronic acid, base, and internal standard.
-
Initiation and Monitoring: To initiate the reaction, add the stock solution of the bromonaphthol substrate and the palladium catalyst to each vial. Start a timer immediately. At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction in one of the vials by adding a small amount of cold diethyl ether and water.
-
Sample Analysis: Extract the organic layer from each quenched reaction mixture, dry it over anhydrous sodium sulfate, and analyze it by GC-MS or HPLC.
-
Data Analysis: Quantify the concentration of the product and the remaining starting material at each time point relative to the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate. Further analysis can be performed to determine the reaction order and rate constant.
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the reaction kinetics and the catalytic cycle of the Suzuki-Miyaura reaction.
Safety Operating Guide
Proper Disposal of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene: A Comprehensive Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the point of sale. This document outlines the proper disposal procedures for 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene (CAS Number: 100751-65-3), ensuring the safety of laboratory personnel and compliance with environmental regulations.[1] Adherence to these guidelines is critical for minimizing risks associated with this halogenated organic compound.
Hazard Identification and Immediate Safety Precautions
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile gloves are a suitable option)[3]
-
A lab coat
-
Closed-toe shoes
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any potential vapors or dust.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal. Due to its chemical structure, this compound waste must be categorized as halogenated organic waste .[4]
Waste Streams:
| Waste Type | Description |
| Solid Waste | Includes unreacted compound, contaminated silica gel, filter paper, and disposable lab supplies (e.g., gloves, weighing paper).[2] |
| Liquid Waste (Aqueous) | Any aqueous solutions containing dissolved this compound. These should be treated as hazardous waste.[2] |
| Liquid Waste (Organic Solvent) | Solutions of the compound in organic solvents. This waste should be collected in a designated "Halogenated Organic Waste" container.[4] |
| Contaminated Sharps | Needles, syringes, or broken glassware contaminated with the compound. |
| Empty Containers | Original containers or other containers that held the compound. |
Step-by-Step Disposal Protocol
The following workflow outlines the necessary steps for the safe disposal of this compound from the laboratory.
Figure 1. A step-by-step workflow for the proper disposal of this compound waste.
Experimental Protocol for Waste Handling:
-
Waste Identification and Segregation:
-
At the point of generation, determine if the waste is solid, liquid (aqueous or organic), or a contaminated sharp.
-
Do not mix halogenated waste with non-halogenated waste streams.
-
-
Container Selection:
-
Waste Collection:
-
Solid Waste: Carefully transfer solid waste into the designated container using a scoop or spatula. Avoid generating dust.
-
Liquid Waste: Pour liquid waste carefully into the designated liquid waste container, using a funnel if necessary to avoid spills.
-
Keep the waste container closed at all times except when adding waste.[6]
-
-
Storage:
-
Final Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources.
-
Containment and Cleanup:
-
For small spills, use an absorbent material like sand or a commercial sorbent to contain the spill.
-
Some sources suggest that small spills of brominated compounds can be treated with sodium thiosulfate before absorption.[2]
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[2]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
Figure 2. Logical flow diagram for responding to a spill of this compound.
Regulatory Compliance
Disposal of hazardous waste is governed by local, regional, and national regulations. In the UK, for instance, regulations such as The Environmental Protection Act 1990 and The Hazardous Waste Regulations 2005 apply.[10] It is the responsibility of the waste generator to ensure full compliance with all applicable laws. Always consult your institution's EH&S department for specific guidance.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Department of Chemistry & Biochemistry, UCLA [chem.ucla.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. otago.ac.nz [otago.ac.nz]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Essential Safety and Logistical Information for Handling 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene (CAS No: 100751-65-3) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure a safe research environment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C16H21BrOSi[1] |
| Molecular Weight | 337.3 g/mol [1] |
| Appearance | Solid Chunks |
| Melting Point | 61-64 °C |
| Boiling Point | 354.6±15.0 °C (Predicted) |
| Density | 1.195±0.06 g/cm³ (Predicted) |
| Storage | Room temperature[1] |
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye and Face | Tightly fitting safety goggles or a full-face shield.[3][4] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and properly removed and disposed of after handling.[4][5][6] |
| Body | A lab coat is required. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls or an apron should be worn.[4] |
| Respiratory | A NIOSH/MSHA-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas. All work should ideally be conducted in a chemical fume hood.[4][5] |
| Foot | Closed-toe shoes are required at all times in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for safely handling this compound.
1. Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[4]
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the solid compound and its solutions must be performed within the fume hood.[4]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents, inside the fume hood before opening the chemical container.
2. Weighing and Transfer:
-
Container Handling: Carefully open the container inside the fume hood to avoid generating dust.
-
Weighing: Use a tared weighing paper or container to weigh the desired amount of the compound.
-
Transfer: Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust. If dissolving in a solvent, add the solvent to the solid in the fume hood.
3. During Reaction:
-
Closed System: If possible, maintain a closed system to prevent the release of vapors.
-
Ventilation: Ensure continuous operation of the fume hood throughout the experiment.
-
Monitoring: Regularly monitor the reaction for any unexpected changes.
4. Post-Reaction:
-
Quenching: If necessary, quench the reaction carefully in the fume hood.
-
Cleaning: Clean all glassware and equipment that came into contact with the chemical using appropriate solvents and procedures. Dispose of the cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[3][7] |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][7] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | If swallowed, rinse the mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[7] |
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Disposal:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain or dispose of in regular trash.[3] In case of a spill, absorb with an inert material and place it in a suitable container for disposal.[6]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
